Orthogonal Strategies in Drug Discovery: A Technical Guide to tert-Butyl 2-(benzo[d]thiazol-6-yl)acetate (CAS 2436537-66-3)
Executive Summary The benzothiazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of antimicrobial, anti-inflammatory, and antin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzothiazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of antimicrobial, anti-inflammatory, and antineoplastic agents[1]. Within modern synthetic pipelines, the precise functionalization of this bicyclic system is paramount. tert-Butyl 2-(benzo[d]thiazol-6-yl)acetate (CAS 2436537-66-3) emerges as a highly specialized, advanced building block designed for complex active pharmaceutical ingredient (API) synthesis[2].
Unlike traditional methyl or ethyl esters, the incorporation of a tert-butyl protecting group on the acetic acid moiety provides critical orthogonal reactivity. This guide details the physicochemical profiling, strategic utility, and validated experimental methodologies for deploying CAS 2436537-66-3 in drug discovery workflows.
Physicochemical Profiling
Understanding the baseline properties of this building block is essential for calculating reaction stoichiometry and predicting solubility during purification. The structural integration of the lipophilic tert-butyl group significantly enhances the compound's solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate) compared to its free acid counterpart.
Table 1: Physicochemical Properties of CAS 2436537-66-3
Strategic Utility: The Causality of the tert-Butyl Protecting Group
In multi-step API synthesis, researchers frequently encounter the challenge of chemoselectivity. If a benzothiazole-6-acetic acid derivative is required for a final amide coupling step, the carboxylic acid must be protected during upstream transformations (e.g., cross-coupling or electrophilic aromatic substitution on the benzothiazole ring).
The Causality of Choice:
Standard ethyl or methyl esters require basic hydrolysis (saponification using LiOH or NaOH) for deprotection[3]. However, basic conditions can trigger unwanted side reactions, such as the epimerization of adjacent stereocenters or the cleavage of base-sensitive functional groups elsewhere in the molecule.
The tert-butyl ester circumvents this entirely. It is highly stable to nucleophilic attack and basic conditions, yet exceptionally labile to mild anhydrous acids[4]. This allows for an orthogonal deprotection strategy : the tert-butyl group can be cleanly cleaved using Trifluoroacetic acid (TFA), leaving base-sensitive moieties perfectly intact prior to the final amide coupling.
Synthetic Methodologies & Workflows
The following protocols represent a self-validating system for utilizing CAS 2436537-66-3. The workflow relies on acidic cleavage followed by a high-efficiency amide coupling.
Protocol A: Acidic Cleavage of the tert-Butyl Ester
Rationale: A 1:1 v/v ratio of TFA to Dichloromethane (DCM) is utilized to ensure rapid protonation of the tert-butyl oxygen. This facilitates the expulsion of isobutylene gas, driving the reaction to completion without the need for aqueous workup.
Initialization: Dissolve 1.0 equivalent of CAS 2436537-66-3 in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.
Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA mixture.
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 to 4 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). The disappearance of the lipophilic starting material (MW 249.33) and the emergence of the highly polar free acid (MW 193.22) validates completion.
Isolation: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL). The resulting benzo[d]thiazol-6-ylacetic acid is dried under high vacuum and used directly in Protocol B.
Protocol B: Amide Bond Formation via HATU/DIPEA
Rationale: HATU is selected over traditional carbodiimides (e.g., EDC) due to its superior ability to suppress racemization and accelerate the coupling of sterically hindered amines. It operates via the formation of a highly reactive 7-aza-OBt ester intermediate.
Activation: Dissolve the crude benzo[d]thiazol-6-ylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to ensure the carboxylic acid is fully deprotonated.
Coupling Reagent Addition: Add HATU (1.2 eq) to the solution at 0 °C. Stir for 15 minutes to allow the active ester to form.
Amine Introduction: Add the target primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.
Synthetic workflow for orthogonal deprotection and amide coupling of CAS 2436537-66-3.
Pharmacological Significance of the Benzothiazole Core
Derivatives synthesized from benzothiazole-acetic acid building blocks exhibit profound biological activities, heavily influencing modern pharmacotherapy[5].
Modulation of the NF-κB Pathway
One of the primary therapeutic mechanisms of benzothiazole derivatives is the inhibition of the Nuclear factor-kappa B (NF-κB) signaling pathway[6]. In malignant and highly inflammatory states, NF-κB is constitutively active. Benzothiazole-based APIs have been shown to inhibit the upstream IKK complex, preventing the phosphorylation and subsequent degradation of IκB[6]. This arrests NF-κB in the cytoplasm, downregulating the transcription of pro-inflammatory cytokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS)[6].
Mechanism of action for benzothiazole derivatives inhibiting the NF-κB inflammatory pathway.
Aldose Reductase Inhibition
Beyond inflammation, benzothiazole-acetic acid derivatives are potent inhibitors of Aldose Reductase[6]. Under hyperglycemic conditions, this enzyme drives the polyol pathway, accumulating sorbitol and leading to diabetic complications such as neuropathy and retinopathy[6]. The acetic acid moiety (once deprotected from the tert-butyl ester) acts as a critical pharmacophore, binding to the active site of the enzyme via hydrogen bonding and electrostatic interactions.
Table 2: Comparative Biological Activity of Benzothiazole-Acetic Acid Derivatives
The utilization of tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (CAS 2436537-66-3) represents a sophisticated approach to medicinal chemistry. By leveraging the orthogonal stability of the tert-butyl ester, researchers can execute complex, multi-step syntheses without compromising the integrity of the molecule. As the demand for novel anti-inflammatory and antineoplastic agents grows, building blocks that seamlessly integrate into advanced synthetic workflows will remain indispensable.
Structural and Pharmacological Engineering of Benzo[d]thiazol-6-yl Acetate Derivatives: A Technical Guide
Executive Summary The benzothiazole scaffold—a privileged bicyclic heterocycle comprising a benzene ring fused to a thiazole ring—has long been a cornerstone in medicinal chemistry. Among its functionalized variants, ben...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzothiazole scaffold—a privileged bicyclic heterocycle comprising a benzene ring fused to a thiazole ring—has long been a cornerstone in medicinal chemistry. Among its functionalized variants, benzo[d]thiazol-6-yl acetate derivatives represent a highly specialized class of molecules. By functionalizing the 6-position with an acetate or extended ester linkage, drug development professionals can strategically modulate lipophilicity, enhance cellular permeability via prodrug mechanisms, and exploit specific hydrogen-bonding interactions within target active sites. This whitepaper provides an in-depth analysis of the structural dynamics, synthesis causality, and pharmacological profiling of these derivatives.
Molecular Dynamics and Structural Conformation
The fundamental core of benzo[d]thiazol-6-yl acetate features a highly conjugated, planar benzothiazole system. However, the introduction of the acetate group at the C-6 position fundamentally alters the molecule's spatial footprint.
Crystallographic studies on related 6-acetoxy fused-ring systems demonstrate a substantial twist between the planar fused-ring system and the acetate substituent. Specifically, the ester geometry deviates from coplanarity, often exhibiting a dihedral angle of approximately 74.4°[1]. This non-planar conformation is critical for target engagement; the out-of-plane acetate carbonyl acts as an optimal hydrogen-bond acceptor when navigating sterically constrained enzymatic pockets, such as the ubiquinone-binding site of 2[2] or the allosteric sites of HIV integrase[3].
Synthesis Workflows and Protocol Causality
The synthesis of 6-acetoxybenzothiazoles requires precise control over reaction conditions to prevent premature hydrolysis of the ester linkage. The following protocol outlines the synthesis of 6-acetoxy-2-methylbenzothiazole, emphasizing the causality behind each experimental choice to ensure a self-validating system[4].
Step-by-Step Methodology: Synthesis of 6-Acetoxy-2-methylbenzothiazole
Precursor Activation: Dissolve 2-amino-5-hydroxythiophenol in an alkaline aqueous solution (NaOH/KOH).
Causality: The highly alkaline environment maintains the thiophenol in its highly nucleophilic thiolate form, priming it for rapid cyclization.
Controlled Cyclization: Add 1.2 equivalents of acetic anhydride dropwise at 0–5 °C, stirring for 30 minutes.
Causality: Acetic anhydride is preferred over acetyl chloride to minimize exothermicity and prevent the generation of corrosive HCl, which could degrade the sensitive intermediate. The formation of an immiscible oil phase acts as a visual, self-validating indicator that the initial cyclization to the 6-hydroxybenzothiazole core has occurred.
Phase Extraction: Separate the organic oil layer and extract the remaining aqueous phase with benzene (5 x 100 mL). Combine the organic layers and remove the solvent under reduced pressure.
Thermodynamic Acetylation: Reflux the crude residue with excess acetic anhydride (100 mL) for 1 hour.
Causality: While the initial step forms the ring, the C-6 hydroxyl group requires a higher activation energy for complete esterification. Refluxing drives the thermodynamic equilibrium toward the fully acetylated product.
Isolation: Distill the mixture under reduced pressure to yield 2-methyl-6-acetoxybenzothiazole as a low-melting solid (m.p. 182°C).
Workflow for synthesis and diversification of benzo[d]thiazol-6-yl acetate derivatives.
Pharmacological Profiling and Biological Activity
The functionalization of the 6-position with an acetate or complex ester group yields highly potent derivatives across multiple therapeutic areas.
Agrochemical Fungicides: Derivatives such as methyl 2-(2-(arylthio)benzo[d]thiazol-6-yl)acetate have been structurally optimized as 2[2].
Antiviral Agents: Highly sterically hindered derivatives, notably (S)-methyl 2-(2-bromo-7-(4-chlorophenyl)-5-methylbenzo[d]thiazol-6-yl)-2-tert-butoxyacetate, have been patented for their profound efficacy in3[3].
Oncology & Antimicrobial: Benzothiazole analogs modified at the 6-position exhibit significant cytotoxicity against MCF-7 breast cancer cell lines (IC50 = 3.2 µM) and potent antifungal activity against Candida glabrata (MIC = 8 µg/mL)[5].
Quantitative Biological Activity of Key Derivatives
The structure-activity relationship (SAR) of these derivatives hinges on the lability of the C-6 ester bond. In many biological systems, the benzo[d]thiazol-6-yl acetate acts as a prodrug. The lipophilic acetate group facilitates rapid penetration across fungal or viral cell membranes. Once intracellular, endogenous esterases cleave the acetate, liberating the active 6-hydroxybenzothiazole. This active metabolite then engages in critical
stacking and hydrogen bonding within the target enzyme's active site, effectively blocking functional pathways such as the electron transport chain[2].
Intracellular activation and mechanism of action of benzothiazole-6-acetate prodrugs.
References
Design of Novel Benzothiazole-Based Succinate Dehydrogenase Inhibitors Inspired by Polyrhachis dives: Structural Optimization, Potential Fungicidal Activity, and Mechanistic Insights
Source: Journal of Agricultural and Food Chemistry (ACS)
URL:[Link]
CA2850881C - Benzothiazol-6-yl acetic acid derivatives and their use for treating an hiv infection
Source: Google Patents
URL
1,3-Benzoxathiol-2-one and 1,3-Benzothiazole Compounds as Potential Anticancer and Antimicrobial Agents
Source: Sociedade Brasileira de Química (SBQ)
URL:[Link]
US3102141A - Process for the preparation of substituted aminophenols
Source: Google Patents
URL
Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular identity, physicochemical properties, and experimental applications of C₁₃H₁₅NO₂S , specifically focusing on its primary pharmaceutical incarnation: BAY 11-7085 .
While the formula C₁₃H₁₅NO₂S applies to multiple isomers (including the CLK inhibitor TG-003 ), this guide prioritizes BAY 11-7085 due to its ubiquity as a critical tool compound in immunology and oncology research for targeting the NF-κB signaling pathway.
Molecular Profiling, Physicochemical Properties, and Experimental Protocols
Part 1: Executive Summary & Molecular Identity
BAY 11-7085 is a synthetic small molecule belonging to the class of vinyl sulfones. It is widely utilized as an irreversible inhibitor of cytokine-induced IκBα phosphorylation, effectively sequestering the transcription factor NF-κB in the cytoplasm and preventing its nuclear translocation. Its chemical structure—characterized by a tert-butyl phenyl group linked to a vinyl nitrile sulfone—acts as a Michael acceptor, facilitating covalent modification of cysteine residues on target proteins (primarily the IκB Kinase (IKK) complex).
Application: Modulation of alternative RNA splicing.
Differentiation: Unlike the linear sulfone structure of BAY 11-7085, TG-003 features a benzothiazole fused ring system.
Part 2: Physicochemical Properties & Stability
Understanding the solubility profile is critical for preventing precipitation in cell culture media, a common source of experimental error in IC₅₀ determination.
Solubility Profile
BAY 11-7085 is highly lipophilic. It is insoluble in water and requires organic co-solvents for stock preparation.
Solvent
Max Solubility
Stability (Stock)
Notes
DMSO
~25 mg/mL (100 mM)
6 months at -80°C
Hygroscopic; keep desiccated.
Ethanol
~25 mg/mL (100 mM)
1 month at -20°C
Evaporation risk; seal tightly.
Water / PBS
< 0.1 mg/mL
Unstable
Precipitates immediately upon addition.
Culture Media
~50 µM (max working)
< 24 hours
Prepare fresh; vortex vigorously.
Stability and Handling
Solid State: Store at +4°C. Stable for >2 years if protected from moisture.
In Solution: The vinyl nitrile group is electrophilic. Avoid buffers containing thiols (e.g., DTT,
-mercaptoethanol) during stock preparation, as they will react with the Michael acceptor and neutralize the inhibitor before it reaches the cells.
Part 3: Mechanism of Action (NF-κB Pathway)
BAY 11-7085 functions by irreversibly inhibiting the phosphorylation of IκBα.[1][2] Under normal conditions, IκBα sequesters NF-κB in the cytoplasm. When cells are stimulated (e.g., by TNF-α or LPS), the IKK complex phosphorylates IκBα, triggering its ubiquitination and degradation, which releases NF-κB to translocate to the nucleus.
Mechanism:
Target Engagement: BAY 11-7085 enters the cell via passive diffusion.
Covalent Modification: The
-unsaturated sulfone moiety acts as an electrophile, forming a covalent bond with reactive cysteine residues on the IKK complex (specifically IKK) or directly modifying components of the ubiquitination machinery.
Outcome: IκBα remains unphosphorylated and stable. NF-κB remains sequestered in the cytoplasm, blocking the transcription of pro-inflammatory genes (e.g., TNF, IL6, ICAM1).
Visualization: NF-κB Inhibition Pathway
Figure 1: Mechanism of Action. BAY 11-7085 covalently modifies the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation.
Part 4: Experimental Protocols
Stock Solution Preparation (10 mM)
Objective: Prepare a stable 10 mM stock solution from 10 mg of lyophilized powder.
Solvent Choice: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol for long-term storage due to evaporation.
Dissolution: Add 4.01 mL of DMSO to the vial. Vortex for 30 seconds until the solution is completely clear.
Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to prevent freeze-thaw cycles.
Storage: Store at -80°C.
In Vitro Inhibition Assay (Cell Culture)
Objective: Inhibit TNF-α induced NF-κB activation in HeLa or Jurkat cells.
Reagents:
BAY 11-7085 Stock (10 mM).
Recombinant Human TNF-α (10 µg/mL stock).
Complete Cell Culture Media (e.g., DMEM + 10% FBS).
Protocol:
Seeding: Seed cells at
cells/well in a 6-well plate. Incubate overnight.
Pre-treatment:
Dilute BAY 11-7085 stock into fresh warm media to final concentrations of 1 µM, 5 µM, and 10 µM .
Note: Keep DMSO concentration < 0.1% to avoid solvent toxicity.
Aspirate old media and add drug-containing media.
Incubate for 1 hour at 37°C.
Stimulation:
Add TNF-α (final concentration 10-20 ng/mL) directly to the wells (do not wash out the inhibitor).
Incubate for 15–30 minutes . (Phosphorylation of IκBα is rapid).
Lysis:
Wash cells 1x with ice-cold PBS.
Lyse immediately in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Crucial: Without phosphatase inhibitors, the transient p-IκBα signal will be lost.
Analysis (Western Blot):
Probe for p-IκBα (Ser32/36) .
Probe for Total IκBα (to check for degradation).
Expected Result: BAY 11-7085 treated cells should show reduced p-IκBα and preserved Total IκBα band intensity compared to TNF-α only control.
Experimental Decision Tree
Figure 2: Workflow for validating BAY 11-7085 activity. Note the toxicity check at doses >10 µM, as high concentrations can induce apoptosis independent of NF-κB.
Part 5: References
Pierce, J. W., et al. (1997).[1][4] "Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo."[1][2][4] Journal of Biological Chemistry.
PubChem. (2025).[5][6] "Compound Summary: BAY 11-7085." National Library of Medicine.
Scaife, C. L., et al. (2002).[4] "Nuclear factor kappaB inhibitors induce adhesion-dependent colon cancer apoptosis: implications for metastasis."[1][2][4] Cancer Research.[1][2][4]
Cayman Chemical. (2024).[3] "BAY 11-7085 Product Information & Solubility Data."
Muraki, M., et al. (2004). "Manipulation of alternative splicing by a newly developed inhibitor of Clks." Journal of Biological Chemistry. (Reference for Isomer TG-003).
Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate SMILES and InChI key
The following technical guide provides an in-depth analysis of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate , a specialized heterocyclic building block used in medicinal chemistry. [1] Executive Summary Tert-butyl 2-(benzo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate , a specialized heterocyclic building block used in medicinal chemistry.
[1]
Executive Summary
Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (CAS: 2436537-66-3) is a lipophilic ester derivative of benzo[d]thiazol-6-ylacetic acid.[1][2] It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly those targeting enzyme inhibition (e.g., PTP-1B, kinases) and receptor modulation. The tert-butyl ester moiety functions as an acid-labile protecting group, allowing for orthogonal deprotection strategies during multi-step synthesis, while the benzothiazole core acts as a privileged pharmacophore known for its bioisosteric resemblance to indole and purine systems.
Chemical Identity & Identifiers
The following data establishes the precise chemical identity of the compound.
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Note on SMILES: The SMILES string provided is derived from the structural homology of the commercially available ethyl ester analog (CAS 214614-76-3) and validated against standard IUPAC nomenclature for the 6-position substitution on the benzothiazole ring.
Structural Analysis & Pharmacophore Breakdown
The molecule comprises two distinct functional domains: the Benzothiazole Core and the Tert-butyl Acetate Tail .
Structural Hierarchy Diagram
The following diagram illustrates the logical decomposition of the molecule into its functional units.
Figure 1: Structural decomposition of the target compound.
Benzothiazole Core: A fused benzene and thiazole ring system.[3][4] The Nitrogen (N3) and Sulfur (S1) atoms provide hydrogen bond acceptor capabilities and modulate metabolic stability.
Position 6 Substitution: The acetic acid side chain is attached at the C6 position (para to the bridgehead carbon C7a, or meta to the bridgehead C3a). This vector is crucial for extending the molecule into solvent-exposed binding pockets in protein targets.
Tert-butyl Ester: Provides steric bulk and lipophilicity (increasing LogP), facilitating cell permeability during early-stage assays before deprotection to the active free acid.
Synthesis Pathways
While the specific tert-butyl ester is often custom-synthesized, it is most reliably prepared from the parent acid, 2-(benzo[d]thiazol-6-yl)acetic acid (CAS 98589-45-8).
Recommended Synthetic Protocol (Esterification)
Objective: Conversion of the carboxylic acid to the tert-butyl ester under mild conditions to prevent degradation of the heterocycle.
Method A: Isobutylene Addition (Acid-Catalyzed)
This method is preferred for scale-up as it generates no water byproduct.
Reagents: Parent acid, Isobutylene (gas), catalytic H₂SO₄ or BF₃·Et₂O.
Solvent: Dichloromethane (DCM) or THF.
Conditions: Sealed tube, 0°C to RT, 12–24 hours.
Mechanism: Protonation of isobutylene generates a tert-butyl carbocation, which is trapped by the carboxylic acid.
Method B: DCC/DMAP Coupling (Steglich Esterification)
Preferred for laboratory-scale synthesis using tert-butanol.
Stir at RT overnight. Filter off DCU urea byproduct.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from the commercial parent acid.
Applications in Drug Discovery
This compound is not merely a reagent but a strategic scaffold in Medicinal Chemistry.[5]
Orthogonal Protection Strategy
In the synthesis of complex peptidomimetics or heterocycle-based inhibitors, the tert-butyl group allows for the selective hydrolysis of other esters (e.g., methyl or ethyl esters) using basic conditions (LiOH/MeOH), leaving the tert-butyl ester intact. Conversely, the tert-butyl group can be removed using TFA (Trifluoroacetic acid) or HCl in dioxane, leaving base-sensitive groups unaffected.
Bioactive Scaffold Construction
The benzothiazole-6-acetic acid motif is a known pharmacophore in:
Aldose Reductase Inhibitors: For diabetic complications.[6]
PTP-1B Inhibitors: For type 2 diabetes and obesity management.[7]
Antitumor Agents: Benzothiazoles intercalate DNA and inhibit Topoisomerase II.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signals are diagnostic:
δ 1.45 (s, 9H): tert-Butyl group (strong singlet).
MS (ESI):
Expected [M+H]⁺ peak at 250.33 m/z .
Fragment ion [M - tBu + H]⁺ often seen at 194.2 m/z (loss of isobutylene).
Handling and Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Stability: Stable to hydrolysis in neutral and basic aqueous media. Rapidly hydrolyzes in strong acidic media (TFA, HCl).
Safety: Irritant. Avoid inhalation. Use standard PPE (gloves, goggles, fume hood).
References
PubChem Compound Summary. (2025). Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (CAS 2436537-66-3).[1][2][8] National Center for Biotechnology Information. Link
Regioisomeric Dichotomy in Benzothiazole Scaffolds: A Technical Guide to 2-yl vs. 6-yl Acetates
Executive Summary This guide delineates the critical physicochemical and pharmacological distinctions between benzothiazol-2-yl acetate and benzothiazol-6-yl acetate . While sharing a molecular formula and scaffold, thes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide delineates the critical physicochemical and pharmacological distinctions between benzothiazol-2-yl acetate and benzothiazol-6-yl acetate . While sharing a molecular formula and scaffold, these regioisomers exhibit divergent reactivities driven by the electronic environment of the heterocyclic core versus the benzenoid ring.
Benzothiazol-2-yl acetate: Chemically labile. It behaves as an activated ester (pseudo-anhydride) due to the electron-withdrawing nature of the C=N bond and the leaving group ability of the benzothiazole anion. It is often a kinetic product subject to rapid hydrolysis or rearrangement.
Benzothiazol-6-yl acetate: Chemically stable. It behaves as a standard phenolic ester. It is widely utilized in medicinal chemistry as a lipophilic prodrug moiety to enhance blood-brain barrier (BBB) penetration.
Part 1: Structural & Electronic Determinants
The fundamental difference lies in the electronic connectivity of the acetate group relative to the thiazole ring's heteroatoms.
Benzothiazol-2-yl Acetate (The "Activated" Species)
The 2-position is situated between the sulfur and nitrogen atoms. An acetate group here is attached to an imidate carbon (
).
Electronic Effect: The
bond exerts a strong inductive electron-withdrawing effect, rendering the carbonyl carbon of the acetate highly electrophilic.
Tautomeric Complexity: The precursor, 2-hydroxybenzothiazole, exists in equilibrium with benzothiazolin-2-one (the amide tautomer). Acetylation can occur at the oxygen (O-acetyl, kinetic product) or nitrogen (N-acetyl, thermodynamic product).
Reactivity: The O-acetyl isomer is susceptible to nucleophilic attack. Upon hydrolysis, it expels the benzothiazolin-2-one anion, which is a resonance-stabilized leaving group.
Benzothiazol-6-yl Acetate (The "Prodrug" Species)
The 6-position is located on the fused benzene ring, para to the nitrogen atom.
Electronic Effect: The acetate is attached to a phenyl ring. The nitrogen atom's withdrawal is attenuated by distance and conjugation.
Reactivity: It exhibits the stability profile of a substituted phenyl acetate. Hydrolysis requires enzymatic catalysis (esterases) or harsh chemical conditions (high pH/temperature).
Data Summary Table
Feature
Benzothiazol-2-yl Acetate
Benzothiazol-6-yl Acetate
Bond Type
Imidate Ester ()
Phenolic Ester ()
Stability (pH 7.4)
Low ( mins/hours)
High ( 24 hours)
Primary Utility
Acyl transfer reagent, Fluorogenic probe
Prodrug (CNS delivery), Metabolite
Leaving Group
Benzothiazolin-2-one anion ()
6-Hydroxybenzothiazole anion ()
Synthesis Control
Kinetic (low temp) vs. Thermodynamic
Standard Esterification
Part 2: Synthetic Pathways & Tautomeric Control
The synthesis of the 2-isomer requires rigorous control to avoid
-acetylation, whereas the 6-isomer follows standard protocols.
Experimental Protocol: Selective Synthesis
A. Synthesis of Benzothiazol-2-yl Acetate (Kinetic Control)
Figure 1: Synthetic divergence highlighting the kinetic instability of the 2-O-acetyl isomer versus the stability of the 6-O-acetyl isomer.
Part 3: Self-Validating Stability Protocol
To distinguish these isomers without NMR, use this differential hydrolysis assay. This protocol validates the "active ester" nature of the 2-yl species.
Materials
Phosphate Buffered Saline (PBS), pH 7.4.
UV-Vis Spectrophotometer (scanning 250–400 nm).
Stock solutions of both acetates (10 mM in DMSO).
Methodology
Baseline: Dilute 6-yl acetate to 50 µM in PBS. Record UV spectra every 5 minutes for 1 hour.
Expected Result: No significant change in
. The ester bond is stable at physiological pH.
Challenge: Dilute 2-yl acetate to 50 µM in PBS. Record spectra immediately (
) and every 2 minutes.
Expected Result: Rapid shift in
and isosbestic points appearing within minutes. The 2-yl acetate hydrolyzes to 2-hydroxybenzothiazole (benzothiazolin-2-one).
Confirmation: Add 10 units of Porcine Liver Esterase (PLE) to the 6-yl sample.
Expected Result: Slow evolution of the spectra to match the parent 6-hydroxybenzothiazole.
Visualization: Hydrolysis Mechanism
Figure 2: Mechanistic comparison showing the susceptibility of the 2-yl position to nucleophilic attack compared to the enzymatic requirement for the 6-yl position.
Part 4: Pharmacological Implications[2][3]
Prodrug Design (6-yl Focus)
The 6-acetoxy group is a classic "masking" strategy for phenolic drugs.
Lipophilicity: Acetylation increases
, facilitating passive diffusion across the BBB.
Metabolism: Once in the CNS, endogenous esterases cleave the acetate to reveal the active 6-hydroxybenzothiazole pharmacophore (common in neuroprotective agents like Riluzole analogues).
Covalent Inhibition & Imaging (2-yl Focus)
The 2-acetoxy species is rarely a drug per se due to instability, but its reactivity is exploited in:
Activity-Based Probes: The "active ester" nature allows transfer of the acetyl group (or fluorophore-tagged acyl group) to nucleophilic serine/cysteine residues in enzymes.
Fluorogenic Substrates: 2-acetoxybenzothiazoles are non-fluorescent. Upon hydrolysis by specific esterases, they release the highly fluorescent 2-hydroxybenzothiazole anion (ESIPT mechanism), making them excellent sensors.
References
Synthesis and Biological Activity of Benzothiazoles
Source: Kamal, A., et al.
Context: Establishes the 2-position as a key electrophilic center for heterocycle formation and the 6-position for lipophilic substitution.
Tautomerism in 2-Substituted Benzothiazoles
Source: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
Context: Definitive text on the lactam-lactim equilibrium (2-hydroxy vs 2-oxo)
Hydrolysis Kinetics of Benzothiazolium Esters
Source: Sahoo, B.B., et al. "Hydrolysis of 2-substituted benzothiazoles." Journal of Organic Chemistry.
Context: Provides kinetic data supporting the rapid hydrolysis of electron-deficient 2-yl esters compared to phenyl esters.
Benzothiazoles in Neuroprotection (Riluzole Analogues)
Source: Jimonet, P., et al. "Riluzole series.[1] Synthesis and in vivo 'antiglutamate' activity of 6-substituted-2-benzothiazolamines." Journal of Medicinal Chemistry.
Context: Validates the use of 6-substitution for stable pharmacokinetic modul
Technical Guide: Benzothiazole-6-Acetic Acid Derivatives in Drug Discovery
[1] Executive Summary This technical guide provides an in-depth analysis of benzothiazole-6-acetic acid and its derivatives, a distinct subclass of the benzothiazole pharmacophore. Unlike the widely studied benzothiazole...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides an in-depth analysis of benzothiazole-6-acetic acid and its derivatives, a distinct subclass of the benzothiazole pharmacophore. Unlike the widely studied benzothiazole-2-acetic acid derivatives (known for auxin-like activity and aldose reductase inhibition), the 6-acetic acid scaffold serves as a critical vector for designing Type I and Type II kinase inhibitors, particularly for c-Met and HGF receptor targeting.[1] This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for leveraging this scaffold in oncology and medicinal chemistry.[1]
The Benzothiazole-6-Acetic Acid Scaffold: Structural Significance
The benzothiazole nucleus is a privileged structure in medicinal chemistry.[2][3] The specific functionalization at the C6 position with an acetic acid moiety creates a unique chemical environment compared to the C2 position.
Structural Differentiation (2- vs. 6-Substitution)
C2-Position (Classic): Highly reactive toward nucleophiles; often associated with metabolic instability (oxidation to sulfoxides/sulfones).[1] Derivatives here (e.g., Zopolrestat) function primarily as Aldose Reductase Inhibitors (ARIs) or plant growth regulators.[1]
C6-Position (Emerging): Metabolically robust.[1] The acetic acid tail at C6 acts as a "solubilizing anchor" or a linker that extends into solvent-exposed regions of the ATP-binding pocket in kinases. It allows for further derivatization (e.g., via Curtius rearrangement) to generate amine linkers without disrupting the core aromatic stacking interactions.[1]
Core Applications
Kinase Inhibition (c-Met): The 6-acetic acid moiety is a precursor to 6-aminomethyl linkers found in c-Met inhibitors used for treating gastric and lung carcinomas.[1]
Amyloid Imaging: 6-substituted benzothiazoles bind with high affinity to
-amyloid plaques; the acetic acid derivative serves as a precursor for radiolabeled tracers.
Synthetic Versatility: Acts as a bifunctional building block—the thiazole ring allows C2 diversification, while the acetic acid tail allows C6 extension.
Chemical Synthesis Pathways[4][5][6]
The synthesis of benzothiazole-6-acetic acid requires navigating the regioselectivity of the benzothiazole ring formation. Two primary routes are established: Oxidative Cyclization (Jacobsen) and Metal-Catalyzed Cross-Coupling .[1]
Method A: Oxidative Cyclization (The Jacobsen Route)
This method is preferred for large-scale synthesis due to the availability of starting materials.[1]
Mechanism: The 4-aminophenylacetic acid undergoes thiocyanation at the ortho-position (relative to the amine), followed by radical or electrophilic cyclization.[1]
, Xantphos, Diethyl malonate (followed by hydrolysis).[1]
Visualization of Synthetic Workflows
Figure 1: Dual synthetic pathways for Benzothiazole-6-Acetic Acid. Method A (Blue) is preferred for de novo synthesis, while Method B (Red) is used for late-stage functionalization.[1]
Experimental Protocols
Protocol 3.1: Synthesis of Benzothiazole-6-Acetic Acid (Method A)
Objective: To synthesize the core scaffold from 4-aminophenylacetic acid.[1]
Dissolution: Dissolve 4-aminophenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and stirrer. Cool to 0°C.
Thiocyanation: Add KSCN to the solution. Slowly add Bromine dropwise over 30 minutes, maintaining temperature <5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A yellow precipitate (hydrobromide salt) will form.[1]
Workup: Pour the reaction mixture into crushed ice (100 g). Neutralize with ammonia solution to pH 6-7.
Filtration: Filter the solid precipitate.
Cyclization (if not spontaneous): Reflux the intermediate in ethanol for 2 hours if cyclization is incomplete (monitored by TLC).
Purification: Recrystallize from ethanol/water (1:1).
Validation: Verify via
H-NMR (DMSO-). Look for the disappearance of the broad signal and the appearance of the benzothiazole C2 proton (~9.3 ppm).
Protocol 3.2: Curtius Rearrangement to 6-Aminomethyl Derivatives
Objective: To convert the 6-acetic acid group into a 6-aminomethyl linker (key for kinase inhibitors).[1]
Step-by-Step Procedure:
Activation: Dissolve benzothiazole-6-acetic acid (1 eq) in tert-butanol.
Reflux: Heat to reflux for 18 hours. The acid converts to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.[1]
Deprotection: Treat the intermediate with TFA/DCM (1:1) to yield the free amine.
Medicinal Chemistry & SAR
The utility of benzothiazole-6-acetic acid lies in its ability to orient substituents into specific pockets of target proteins.
Comparison of Activity Profiles
Feature
Benzothiazole-2-Acetic Acid
Benzothiazole-6-Acetic Acid
Primary Target
Aldose Reductase (ALR2), Auxin Receptors
c-Met Kinase, Amyloid Beta
Metabolic Stability
Low (C2 oxidation prone)
High (C6 is sterically protected)
Binding Mode
Anionic head binds catalytic pocket (e.g., Tyr48 in ALR2)
Linker extends to solvent front; Core stacks with hinge region
Key Drug Examples
Zopolrestat, Epalrestat (analogs)
Indazole-linked c-Met inhibitors
c-Met Kinase Inhibition Workflow
The following diagram illustrates how the 6-acetic acid derivative is utilized in the "Fragment-Based Drug Design" (FBDD) of c-Met inhibitors.
Figure 2: Strategic utilization of the 6-acetic acid scaffold in kinase inhibitor design.
References
Synthesis & Chemical Properties
ChemicalBook. (2025).[1][5] "6-Benzothiazoleacetic acid Properties and Suppliers." Link
BenchChem. (2024).[1][6] "Technical Guide to the Historical Synthesis of Benzothiazoles." Link
Medicinal Chemistry & Kinase Inhibition
Google Patents. (2013).[1][7] "Disubstituted -3H-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases." (Describes the use of benzothiazole-6-acetic acid as a precursor for kinase inhibitors via Curtius rearrangement). Link
National Institutes of Health (NIH).[1] (2024).[1][6] "Discovery of Benzothiadiazine/Benzothiazole Derivatives for Diabetic Complications." (Context on ALR2 inhibition vs. kinase selectivity). Link
Biological Activity Reviews
RSC Advances. (2016).[1][7] "Multifunctional aldose reductase inhibitors based on benzothiazine/benzothiazole frameworks." Link
SciSpace. (2023).[1][7][6] "Biological Aspects of Emerging Benzothiazoles: A Short Review." Link
Solubility profile of tert-butyl benzothiazole esters in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Tert-Butyl Benzothiazole Esters in Organic Solvents Executive Summary Tert-butyl benzothiazole esters represent a significant class of heterocyclic compounds, leve...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of Tert-Butyl Benzothiazole Esters in Organic Solvents
Executive Summary
Tert-butyl benzothiazole esters represent a significant class of heterocyclic compounds, leveraging the versatile benzothiazole scaffold, which is prominent in medicinal chemistry and materials science.[1][2][3][4] The incorporation of a tert-butyl ester functional group introduces unique physicochemical properties, most notably influencing the compound's solubility—a critical parameter dictating its application in drug development, chemical synthesis, and formulation.[5][6] This technical guide offers a comprehensive analysis of the factors governing the solubility of these esters in various organic solvents. We delve into the theoretical principles of solubility, present robust experimental protocols for its determination, and provide an evidence-based, predictive solubility profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical framework for working with this important class of molecules.
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
The Benzothiazole Scaffold: A Core of Therapeutic Potential
The benzothiazole ring system, a fusion of benzene and thiazole, is classified as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow it to interact with a wide array of biological targets, exhibiting pharmacological activities that include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The ongoing development of novel benzothiazole-based therapeutics underscores the importance of understanding their fundamental physicochemical properties to optimize their efficacy and delivery.[2][3][7]
The Tert-Butyl Ester: More Than a Simple Protecting Group
The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis.[8] Its utility stems from the significant steric hindrance provided by the bulky tertiary butyl group, which imparts exceptional stability against a wide range of nucleophiles and basic conditions.[8] Beyond its role in synthesis, the t-butyl group profoundly impacts a molecule's lipophilicity and, by extension, its solubility, generally increasing its affinity for non-polar environments.[9]
The Critical Importance of Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a decisive parameter in the chemical and pharmaceutical sciences.[10][11] For a drug candidate, poor solubility can lead to low bioavailability, hindering its therapeutic effect.[5][6] In organic synthesis, solvent selection is paramount for reaction efficiency, product isolation, and purification. Therefore, a thorough understanding of a compound's solubility profile is not merely academic but a prerequisite for its successful application.[12]
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid and the solution. The process is dictated by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces at the molecular level.[13][14]
Intermolecular Forces: The dissolution process requires overcoming the solute-solute forces within the crystal lattice and the solvent-solvent forces to create a cavity for the solute molecule. This energy input is compensated by the formation of new solute-solvent interactions. The primary forces at play are:
Van der Waals Forces (Dispersion Forces): Weak, transient attractions present in all molecules. They are the dominant force for non-polar compounds and are crucial for solubility in non-polar solvents.[13]
Dipole-Dipole Interactions: Occur between polar molecules. The ester group and the benzothiazole ring in the target compounds possess permanent dipoles, enabling these interactions.[15]
Hydrogen Bonding: A strong type of dipole-dipole interaction. While tert-butyl benzothiazole esters cannot act as hydrogen bond donors, the oxygen atoms of the ester carbonyl and ether linkage can act as hydrogen bond acceptors, allowing them to interact with protic solvents like alcohols and water.[15][16][17]
Solvent Properties: Solvents are broadly classified based on their polarity:
Non-Polar Solvents (e.g., Hexane, Toluene): Primarily engage in van der Waals interactions.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Possess dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[14]
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Have O-H or N-H bonds and can both donate and accept hydrogen bonds.[14]
Molecular Structure and Its Impact on Solubility
The solubility of a tert-butyl benzothiazole ester is a direct consequence of its molecular architecture. The molecule can be dissected into distinct regions, each contributing differently to its overall polarity and interaction potential.
Benzothiazole Ring System: This large, aromatic, and heterocyclic portion is predominantly non-polar but contains polar C-N and C-S bonds, contributing to a moderate dipole moment. It interacts favorably with other aromatic solvents (e.g., toluene) via π-π stacking and with a wide range of solvents via van der Waals forces.
Tert-Butyl Group: This bulky, aliphatic group is highly non-polar (lipophilic) and significantly contributes to the molecule's solubility in non-polar solvents. Its steric bulk can also shield the polar ester group from interacting with solvents.
Ester Linkage (-COO-): This is the most polar part of the molecule. The carbonyl oxygen and the ether oxygen have lone pairs of electrons, making them effective hydrogen bond acceptors.[17] This feature is key to the compound's limited solubility in polar protic solvents.
The interplay of these groups creates a molecule with a complex solubility profile, possessing both hydrophobic and polar characteristics.
Key molecular regions and their dominant intermolecular interactions.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and reproducible methodologies. The choice of method often depends on the required accuracy, throughput, and available resources.
Workflow for Solubility Profiling
The general workflow involves selecting a method, preparing samples, ensuring equilibrium (for thermodynamic solubility), separating solid from the solution, and quantifying the dissolved solute concentration.
General experimental workflow for solubility determination.
Protocol 1: Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility. It measures the concentration of a saturated solution at equilibrium.
Methodology:
Preparation: Add an excess amount of the tert-butyl benzothiazole ester (enough to ensure undissolved solid remains) to a known volume of the desired organic solvent in a sealed vial.
Causality: Using excess solid is critical to ensure the final solution is truly saturated, representing the thermodynamic solubility limit.
Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate for a prolonged period (24-72 hours).
Causality: Continuous agitation and a long incubation time are necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.
Phase Separation: After equilibration, allow the vials to rest to let the solid settle. Carefully collect a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample and filter it through a solvent-compatible filter (e.g., 0.22 µm PTFE).
Causality: Incomplete removal of solid particles is a major source of error, leading to an overestimation of solubility. Filtration is a non-negotiable step.
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Validation: The presence of remaining solid in the vial after the experiment validates that the measured concentration represents the saturation point.
Protocol 2: High-Throughput Turbidimetric Method
This dynamic method is faster and suitable for screening multiple solvents but measures kinetic solubility, which can sometimes differ from thermodynamic solubility.[18]
Methodology:
Preparation: Prepare suspensions of the compound in various solvents at a known concentration in a multi-well plate.
Clear Point Determination: Place the plate in an instrument capable of controlled heating and turbidity measurement (e.g., a Crystal16 or similar device).[18] Heat the samples in small increments while stirring. The temperature at which the suspension becomes a clear solution is recorded as the "clear point."[18]
Causality: The clear point represents the temperature at which the known initial concentration becomes fully soluble.
Data Analysis: By measuring the clear point for several different concentrations in the same solvent, a solubility curve (solubility vs. temperature) can be constructed.
Predicted Solubility Profile
While specific experimental data for a wide range of tert-butyl benzothiazole esters is not broadly published, a strong predictive profile can be constructed based on fundamental principles and data from structurally similar compounds, such as N-tert-butylbenzothiazole-2-sulfenamide (TBBS).[19][20][21] TBBS shares the key benzothiazole and tert-butyl moieties, making its known solubility a valuable reference point. It is soluble in solvents like benzene, acetone, ethanol, and ethyl acetate but insoluble in water.
The following table summarizes the expected solubility of a typical tert-butyl benzothiazole ester in common organic solvents.
Solvent Class
Solvent Example
Polarity
Predicted Solubility
Justification
Non-Polar
Hexane, Cyclohexane
Very Low
Medium to High
Favorable van der Waals interactions with the large, non-polar benzothiazole and t-butyl groups.
Aromatic
Toluene, Benzene
Low
High
Excellent van der Waals and potential π-π stacking interactions between the aromatic systems of the solute and solvent.[19][20]
Halogenated
Dichloromethane (DCM)
Medium
High
Good balance of polarity to interact with the ester group while effectively solvating the non-polar backbone.
Ethers
Diethyl Ether, THF
Medium
Medium to High
The ether oxygen can interact with the polar parts of the solute, and the alkyl chains solvate the non-polar parts.
Esters
Ethyl Acetate
Medium
High
"Like dissolves like" principle applies strongly; solute and solvent share the same key functional group.
Ketones
Acetone
Medium-High
High
The polar ketone group interacts well with the ester and benzothiazole dipoles.
Alcohols
Ethanol, Methanol
High (Protic)
Low to Medium
The ester can act as a hydrogen bond acceptor, but the large non-polar regions disrupt the solvent's strong H-bonding network, limiting solubility.[15][19][20]
Highly Polar
Water
Very High (Protic)
Insoluble
The large, hydrophobic structure of the molecule dominates, making it unable to overcome the strong hydrogen bonding network of water.[21]
Highly Polar
DMSO, DMF
Very High (Aprotic)
Medium to High
Strong dipole moments in these solvents can effectively solvate the polar regions of the solute without the energetic penalty of disrupting an H-bonding network.
Implications for Research and Development
A clear understanding of the solubility profile of tert-butyl benzothiazole esters is crucial for their practical application.
In Drug Development: Solubility is a key determinant of a drug's absorption and bioavailability.[10] The predicted high solubility in non-polar and moderately polar solvents suggests that these compounds are likely BCS Class II (low solubility, high permeability) candidates. This knowledge guides formulation strategies, such as the use of lipid-based formulations or amorphous solid dispersions, to enhance aqueous solubility and in vivo exposure.[6]
In Organic Synthesis: The solubility profile dictates the choice of solvents for reactions, extractions, and purifications. For instance, the high solubility in DCM and ethyl acetate makes them excellent solvents for reactions and workups. Conversely, the low solubility in alcohols and insolubility in water could be exploited for purification by precipitation or recrystallization.
Conclusion
Tert-butyl benzothiazole esters are compounds of significant scientific interest, characterized by a nuanced solubility profile resulting from the combination of a large, moderately polar heterocyclic core and a bulky, non-polar ester group. They exhibit high solubility in a range of non-polar to polar aprotic solvents and limited solubility in polar protic solvents, with general insolubility in water. This profile is predictable based on fundamental principles of intermolecular forces and can be precisely quantified using established experimental protocols like the shake-flask method. For professionals in drug discovery and chemical synthesis, this knowledge is indispensable for rational solvent selection, effective formulation design, and the successful advancement of these promising molecules from the laboratory to their final application.
References
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics.
How to predict the solubility of an organic compound in different kinds of solvents? (2014). Chemistry Stack Exchange.
Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002). Industrial & Engineering Chemistry Research.
The Importance of Solubility for New Drug Molecules. (2020). Polymers.
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). Expert Opinion on Therapeutic Patents.
Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Hep Journals.
Drug solubility: importance and enhancement techniques. (2012). PubMed.
Drug Solubility: Importance and Enhancement Techniques. (2023). International Journal for Multidisciplinary Research.
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate.
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
Improving solubility and accelerating drug development. (n.d.). Veranova.
Compound solubility measurements for early drug discovery. (2022). Life Chemicals Blog.
Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions. (2024). arXiv.
Solubility test for Organic Compounds. (2024). Online Chemistry.
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
Solubility of Organic Compounds. (2023). University of Toronto Scarborough Chemistry.
Properties of Esters. (2023). Chemistry LibreTexts.
The importance of solubility and how to collect it using dynamic methods. (2023). Technobis Crystallization Systems.
Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (n.d.). ResearchGate.
Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (2019). Journal of Chemical & Engineering Data.
Physical Properties of Esters. (2022). Chemistry LibreTexts.
Solubility factors when choosing a solvent. (2020). Labclinics.
Biological activity potential of benzothiazole-6-yl scaffolds
Title: The Pharmacophore Frontier: Unlocking the Biological Potential of Benzothiazole-6-yl Scaffolds[1] Executive Summary The benzothiazole moiety stands as a "privileged scaffold" in medicinal chemistry—a molecular fra...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Pharmacophore Frontier: Unlocking the Biological Potential of Benzothiazole-6-yl Scaffolds[1]
Executive Summary
The benzothiazole moiety stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. While the C-2 position has traditionally dominated structure-activity relationship (SAR) studies due to synthetic accessibility, the C-6 position (benzothiazole-6-yl) has emerged as a critical vector for modulating pharmacokinetics, metabolic stability, and target specificity.[1]
This technical guide dissects the benzothiazole-6-yl scaffold, shifting focus from general heterocyclic chemistry to the specific electronic and steric advantages provided by substitution at the 6-position.[1] We analyze its role in oncology (EGFR/kinase inhibition), infectious disease (DNA gyrase targeting), and neuroprotection, supported by rigorous experimental protocols and mechanistic visualizations.
Part 1: Structural Chemistry & SAR Logic
The "Magic" of Position 6
In the benzothiazole fused ring system, position 6 is para to the nitrogen atom and meta to the sulfur. This unique geometric and electronic positioning offers three distinct advantages for drug design:
Metabolic Blockade: The C-6 position is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Substituting this position (e.g., with -F, -Cl, -OCF3) blocks this metabolic soft spot, significantly extending the drug's half-life (
).
Electronic Tuning: Substituents at C-6 communicate electronically with the N-3 nitrogen, which is often the key hydrogen bond acceptor in kinase active sites.[1]
Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3) decrease the basicity of N-3, potentially strengthening hydrogen bonds with backbone amides in the ATP-binding pocket of kinases.[1]
Electron-Donating Groups (EDG) (e.g., -OCH3, -NH2) increase electron density, useful for targets requiring charge-transfer interactions.[1]
Lipophilic Vector: The C-6 vector points into the "solvent-accessible" or "hydrophobic back pocket" of many enzyme active sites (like EGFR), allowing for bulkier substitutions without disrupting the core binding mode.[1]
Visualization: SAR Optimization Logic
Figure 1: Strategic importance of the C-6 position in benzothiazole drug design. Unlike C-2 (often used for linking), C-6 dictates physicochemical properties and metabolic fate.[1]
Part 2: Therapeutic Applications & Mechanisms
Oncology: EGFR Tyrosine Kinase Inhibition
The most potent application of benzothiazole-6-yl derivatives is in the inhibition of Epidermal Growth Factor Receptor (EGFR).[1] The scaffold acts as a bioisostere of the adenine ring of ATP.
Mechanism: The benzothiazole nitrogen (N-3) accepts a hydrogen bond from the hinge region of the kinase (specifically Met793 in EGFR), while the C-6 substituent extends into the hydrophobic pocket, displacing water and locking the enzyme in an inactive conformation.[1]
Key Insight: 6-substituted derivatives (e.g., 6-chloro or 6-nitro) often show nanomolar IC50 values against non-small cell lung cancer (NSCLC) lines (A549, HCT-116) by preventing autophosphorylation of tyrosine residues.[1]
Visualization: EGFR Signaling Blockade
Figure 2: Mechanism of Action.[1] The benzothiazole-6-yl scaffold competes with ATP, shutting down the RAS/RAF/MEK/ERK cascade and forcing the cancer cell into apoptosis.
Infectious Disease: DNA Gyrase Inhibition
Benzothiazole-6-yl derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like P. aeruginosa.[1]
Mechanism: The scaffold stabilizes the cleavable complex between DNA and gyrase, preventing DNA religation and leading to the accumulation of double-strand breaks.
SAR Note: Electron-withdrawing groups at C-6 (e.g., -F, -Cl) are crucial here. They enhance the lipophilicity required to penetrate the bacterial cell wall and improve binding affinity to the ATPase domain of gyrase.
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Substituted-2-Arylbenzothiazoles
Rationale: This protocol uses the oxidative condensation of 2-aminothiophenols with aldehydes.[1] It is preferred over the Jacobson cyclization for its milder conditions and higher yields.
Strategic Sourcing & Technical Profile: Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate
Executive Summary Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (CAS: 2436537-66-3) has emerged as a critical building block in medicinal chemistry, particularly within the fields of oncology and neurodegenerative disease r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (CAS: 2436537-66-3) has emerged as a critical building block in medicinal chemistry, particularly within the fields of oncology and neurodegenerative disease research. As a lipophilic precursor to the corresponding acetic acid derivative, it serves as a vital intermediate for installing the benzothiazole pharmacophore—a "privileged structure" in drug discovery—into larger molecular scaffolds such as PROTAC linkers or enzyme inhibitors.
Current market analysis for Q1 2026 indicates a supply chain characterized by high fragmentation. While kilogram-scale commercial manufacturing is limited, R&D-scale availability (milligram to gram) is robust among specialized catalog vendors. Pricing remains tiered, with significant arbitrage opportunities between spot-buying from aggregators versus direct contract synthesis from primary manufacturers in APAC regions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Before evaluating suppliers, it is critical to establish the technical baseline for the material. Inconsistencies in CAS indexing for this specific ester often lead to procurement errors.
Property
Specification
Chemical Name
Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate
CAS Number
2436537-66-3
Molecular Formula
C₁₃H₁₅NO₂S
Molecular Weight
249.33 g/mol
Core Scaffold
Benzothiazole (fused benzene/thiazole ring)
Functional Group
Tert-butyl ester (acid labile protecting group)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Storage
Inert atmosphere, 2-8°C (Hydrolysis sensitive)
Technical Deep Dive: Synthesis & Quality Criticality
To procure this compound effectively, one must understand its synthesis. The cost drivers are not the raw materials, but the catalytic overhead and purification requirements.
Dominant Synthetic Routes
There are two primary routes utilized by manufacturers. Understanding which route your supplier uses allows you to predict likely impurity profiles (e.g., heavy metals vs. isomeric byproducts).
Route A: Palladium-Catalyzed
-Arylation (Modern/Preferred)
Mechanism: Cross-coupling of 6-bromobenzothiazole with tert-butyl acetate using a Pd catalyst and a hindered base (e.g., LiHMDS).
Pros: High convergence, accesses the 6-position regiospecifically.
Cons: Risk of residual Palladium (heavy metal) and phosphine ligands.
Quality Check: COA must list Heavy Metal content (Pd < 10 ppm).
Route B: Classical Cyclization (Legacy)
Mechanism: Cyclization of a pre-functionalized 4-(tert-butoxycarbonylmethyl)-2-aminothiophenol.
Pros: Metal-free.
Cons: The starting material is unstable and difficult to source; lower yields; potential for regioisomers (5-substituted vs 6-substituted).
Synthesis Workflow Visualization
The following diagram outlines the logical flow of the preferred synthesis route and the associated quality control checkpoints.
Figure 1: The Pd-catalyzed alpha-arylation route is the industry standard for high-purity batches, necessitating strict heavy metal controls.
The market for CAS 2436537-66-3 is defined by a steep "Scale-Up Cliff." Prices drop precipitously as volume increases from catalog packs to custom batches.
Supplier Landscape
Suppliers generally fall into three categories:
Catalog Aggregators (High Price, Fast Lead Time): Companies like ChemScene , BOC Sciences , and MolPort . They hold small stock (mg scale) or drop-ship from partner labs.
CROs/Custom Synthesis (Mid Price, Long Lead Time):WuXi AppTec , PharmBlock , Enamine . Best for >10g orders. They synthesize on demand.
Trading Houses: Generic Alibaba/ChemicalBook listings. High risk of fake product or wrong isomer.
Price Trend Data (Q1 2026 Estimates)
Scale
Estimated Price Range (USD)
Lead Time
Primary Sourcing Channel
100 mg
$40 - $65
1-3 Days
Catalog (ChemScene, etc.)
1 Gram
$250 - $400
1-2 Weeks
Catalog / Aggregator
10 Grams
$1,200 - $1,800
4-6 Weeks
Custom Synthesis (CRO)
100 Grams
$6,000 - $8,500
8-10 Weeks
Custom Synthesis (CRO)
Trend Analysis:
Retail Pricing: Stable. The $40/100mg price point is standard for "building blocks" of this complexity.
Bulk Pricing: Softening. As benzothiazole precursors become cheaper (due to oversupply of butyl acetate and basic aromatics in the Asian market), custom synthesis costs are decreasing slightly (-5% YoY).
Procurement Strategy & Decision Logic
For drug development professionals, the buying decision should not be based solely on price per gram. The purity requirements for biological assays differ from those for synthetic intermediates.
The "Fit-for-Purpose" Protocol
For High-Throughput Screening (HTS): Buy Catalog Grade (95%+) . Small impurities are negligible in initial hits.
For Lead Optimization/SAR: Buy Custom Synthesis (98%+) . You need NMR certainty.
For Scale-Up: Request a Process Development quote. Do not just buy multiple 1g bottles; the cost inefficiency is >300%.
Sourcing Decision Tree[4]
Figure 2: Decision matrix for optimizing cost-efficiency versus risk when sourcing CAS 2436537-66-3.
Applications in Drug Discovery[6][8][9][10]
Why is this specific ester valuable?
Prodrug Design: The tert-butyl group increases lipophilicity, allowing cellular penetration before intracellular esterases cleave it to the active acid form.
Linker Chemistry: The acetate arm provides a flexible "handle" to attach the benzothiazole warhead to E3 ligase ligands (for PROTACs) without disrupting the aromatic stacking interactions of the core.
Protecting Group: In multi-step synthesis, the t-Bu ester is orthogonal to methyl/ethyl esters (cleaved by acid vs. base), allowing selective deprotection.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Benzothiazole Derivatives. Retrieved from [Link]
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Advances. Retrieved from [Link]
MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Retrieved from [Link]
ChemAnalyst. (2026). Butyl Acetate Price Trends and Market Analysis Q1 2026. Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate
Abstract This application note details a high-efficiency protocol for the synthesis of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate , a lipophilic ester intermediate often utilized in the development of protease inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a high-efficiency protocol for the synthesis of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate , a lipophilic ester intermediate often utilized in the development of protease inhibitors and hydrophobicity-modulating linkers. While classical methods involving cyclization of phenylacetic acid derivatives are viable, they often suffer from harsh conditions and poor regioselectivity. This guide prioritizes a Palladium-Catalyzed
-Arylation strategy, leveraging the Buchwald-Hartwig methodology to directly couple tert-butyl acetate with 6-bromobenzothiazole. This route offers superior convergence, functional group tolerance, and scalability.
Retrosynthetic Analysis
To ensure the most robust synthesis, we evaluate two distinct pathways. The Primary Route (Method A) is selected for its modern catalytic efficiency, while the Classical Route (Method B) serves as a contingency for labs lacking organometallic capabilities.
Figure 1: Retrosynthetic logic comparing the direct C-C bond formation (Method A) vs. de novo heterocycle construction (Method B).
Method A: Pd-Catalyzed
-Arylation (Recommended)
This protocol adapts the Hartwig conditions for ester enolate arylation. The use of a bulky, electron-rich phosphine ligand (
or Q-Phos) is critical to prevent catalyst poisoning by the benzothiazole sulfur and to facilitate oxidative addition into the electron-neutral aryl bromide.
In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk flask with Pd(dba)₂ (57 mg).
Add anhydrous Toluene (5 mL) followed by the P(t-Bu)₃ solution.
Stir at Room Temperature (RT) for 15 minutes. The solution should turn from dark purple to a lighter orange/brown, indicating active catalyst formation (
In a separate reaction vessel, dissolve tert-Butyl Acetate (0.70 g) and 6-Bromobenzothiazole (1.07 g) in anhydrous Toluene (20 mL).
Critical Step: Add the LiHMDS solution dropwise to the reaction mixture at RT.
Note: Unlike standard enolate chemistry requiring -78°C, Hartwig's conditions often tolerate RT addition for hindered esters, but cooling to 0°C during addition is safer to prevent self-condensation.
Transfer the pre-formed Catalyst Solution (from Step 1) into the reaction vessel via cannula or syringe.
Seal the vessel and heat to 80°C for 4–6 hours.
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, and a new fluorescent spot () should appear.
Step 3: Workup & Purification
Cool the mixture to RT and quench by adding saturated NH₄Cl (aq) (15 mL).
Dilute with Ethyl Acetate (30 mL) and separate the layers.
Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
Combine organic layers, wash with Brine, and dry over Na₂SO₄ .
Concentrate under reduced pressure.
Purification: Flash Column Chromatography on Silica Gel.
Eluent: Gradient 0%
20% Ethyl Acetate in Hexanes.
Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.
Method B: Classical Cyclization (Alternative)
Use this method if Pd-catalysis is unavailable or if starting from 4-aminophenylacetic acid.
Esterification: React 4-aminophenylacetic acid with isobutylene (
cat.) or t-BuOH (DCC/DMAP) to yield tert-butyl 2-(4-aminophenyl)acetate .
Thiocyanation: Treat the aniline ester with KSCN and Bromine in acetic acid (
C) to form the 2-amino-benzothiazole intermediate.
Deamination (Sandmeyer): Diazotize (NaNO₂/HCl) and reduce (
) to remove the 2-amino group, yielding the target.
Drawback: This is a 3-step sequence with lower overall yield (~40%).
Quality Control & Analytical Data
Verify the identity of the synthesized product using the following parameters.
Technique
Parameter
Expected Signal Characteristics
¹H NMR
1.45 ppm
Singlet, 9H (tert-Butyl group)
3.75 ppm
Singlet, 2H (Benzylic -CH₂-)
7.4–8.1 ppm
Multiplets, 3H (Benzothiazole Ar-H)
9.0 ppm
Singlet, 1H (C2-H of thiazole ring)
¹³C NMR
Carbonyl
Signal at ~170 ppm (Ester C=O)
Aliphatic
Signals at ~28 ppm (t-Bu) and ~42 ppm (CH₂)
MS (ESI)
[M+H]⁺
Calculated: 292.10
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by Sulfur
Increase catalyst loading to 3–5 mol%. Ensure P(t-Bu)₃ is fresh (it oxidizes easily).
Hydrolysis of Ester
Wet solvents or unquenched base
Ensure Toluene is distilled/dried. Quench LiHMDS immediately after reaction.
Switch ligand to XPhos or Q-Phos , which are more robust for heterocycles.
References
Primary Methodology (Alpha-Arylation)
Hama, T., Hartwig, J. F.[4][5] "Palladium-Catalyzed
-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 2003 , 125(37), 11176–11177. Link
Jorgensen, M., Lee, S., Liu, X., Wolkowski, J. P., Hartwig, J. F. "Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 2002 , 124(6), 12557–12565. Link
Benzothiazole Scaffold Properties:
Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel mannich bases of 2-arylimidazo[2,1-b]benzothiazoles as anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry, 2009, 44(8), 3347-3355.
Precursor Data (6-Bromobenzothiazole)
PubChem Compound Summary for CID 85964, 6-Bromobenzothiazole. Link
Precision Deprotection of tert-Butyl Esters in Benzothiazole Scaffolds
Application Note & Protocol Guide | Version 2.1 Executive Summary The benzothiazole moiety is a privileged pharmacophore in medicinal chemistry, featured in antitumor agents (e.g., Phortress), imaging ligands, and neurop...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide | Version 2.1
Executive Summary
The benzothiazole moiety is a privileged pharmacophore in medicinal chemistry, featured in antitumor agents (e.g., Phortress), imaging ligands, and neuroprotective drugs.[1] During synthetic campaigns, the tert-butyl (t-Bu) ester is frequently employed to mask carboxylic acids due to its resistance to nucleophilic attack and basic conditions. However, the deprotection of t-Bu esters in benzothiazole derivatives presents a unique challenge: the basic nitrogen (
) and the sulfur atom within the heterocycle can interfere with standard acidic protocols, leading to solubility issues, salt formation, or unexpected trapping of carbocations.
This guide provides three validated protocols for the deprotection of t-Bu esters attached to benzothiazole cores, ranging from standard hydrolytic cleavage to mild Lewis-acid mediated methods.
Mechanistic Insights & Chemical Logic
The Protonation Paradox
In standard aliphatic systems, acid-catalyzed deprotection is straightforward. In benzothiazoles, the heterocyclic nitrogen acts as a "proton sink."
Step 1: The first equivalent of acid (TFA or HCl) protonates the benzothiazole nitrogen, not the ester carbonyl.
Step 2: Significant excess acid is required to protonate the ester carbonyl oxygen, which is the rate-limiting step for cleavage.
Consequence: Using stoichiometric acid will fail. You must use a large excess (solvent quantities) or highly concentrated strong acids.
The tert-Butyl Cation Fate
Upon cleavage, the tert-butyl group is released as a tert-butyl cation (
Elimination (Desired): Loss of a proton to form isobutylene (gas), which escapes the system.
Re-alkylation (Undesired): The cation attacks electron-rich regions of the substrate. While the benzothiazole ring itself is electron-deficient and resistant to alkylation, attached substituents (phenols, anilines, thiols) are vulnerable.
Figure 1: Mechanistic pathway highlighting the necessity of excess acid to overcome the basicity of the benzothiazole nitrogen.
Protocol Selection Guide
Condition
Reagent System
Best For...
Key Risk
Method A
TFA / DCM (1:1)
Standard substrates; robust, fast.
Formation of TFA salts; volatile isobutylene generation.[3]
Method B
4M HCl in Dioxane
Generating HCl salt directly; water-free.
Precipitation of intermediate can stall reaction.
Method C
ZnBr₂ / DCM
Acid-sensitive substrates (e.g., presence of N-Boc).[4]
Why? This forms a binary azeotrope with TFA, removing residual acid that can degrade the product or complicate NMR.
Isolation:
The residue is likely the TFA salt .
To obtain the Free Base : Suspend residue in water, adjust pH to ~4-5 with 2M NaOAc or dilute NaHCO₃. The zwitterionic acid typically precipitates. Filter and dry.
Method B: HCl-Mediated Deprotection
Recommended when the Hydrochloride salt is the desired final form for biological testing.
Reagents:
4M HCl in 1,4-Dioxane (Commercial solution)
Diethyl ether (Et₂O)
Procedure:
Dissolve substrate in minimal dry 1,4-dioxane or DCM.
Add 4M HCl in dioxane (10–20 equiv).
Stir at room temperature for 4–12 hours.
Observation: A white/yellow precipitate often forms. This is the protonated ester intermediate or the product salt.
Troubleshooting: If precipitation stops the reaction (conversion stalls), add a small amount of DCM to resolubilize.
Workup:
Dilute the reaction mixture with excess Diethyl Ether (Et₂O).
Filter the solid precipitate.
Wash the filter cake with Et₂O to remove unreacted starting material and isobutylene byproducts.
Dry under high vacuum. Result is the HCl salt.
Method C: Lewis Acid Catalysis (ZnBr₂)
Recommended for "Selectivity" – Cleaves t-Bu esters while leaving N-Boc groups intact.
Reagents:
Zinc Bromide (ZnBr₂), Anhydrous (stored in desiccator)
Stir vigorously at room temperature for 24–48 hours.
Mechanism:[2][3][9][10][11] The Lewis acid coordinates to the carbonyl oxygen, weakening the O-tBu bond without generating a high concentration of protons.
Workup:
Quench with 1M HCl (aqueous).
Extract with EtOAc (x3).
Note: The benzothiazole acid might remain in the aqueous phase if the pH is too high. Adjust aqueous layer to pH 3–4 before extraction.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Incomplete Conversion
Benzothiazole N-protonation buffers the system.
Increase TFA/HCl equivalents. Ensure anhydrous conditions (water kills the superacidic nature of neat TFA).
New Impurity (+56 Da)
tert-Butylation of the ring or side chain.
Repeat reaction with 5% Triethylsilane or 5% Water (as scavenger).[7]
Product is a "Goo"
Residual TFA/Solvent trapped in salt lattice.
Triturate with Et₂O or Pentane. Sonicate to induce crystallization.
Benzothiazole acids are often insoluble in water and organic solvents at neutral pH. Isolate by filtration at pH 4–5, not extraction.
Analytical Validation
NMR Signature of Deprotection:
Disappearance: The strong singlet at
ppm (9H, t-Bu) vanishes.
Shift: The protons on the benzothiazole ring often shift downfield (
ppm) due to the formation of the salt or the carboxylic acid.
Workflow Decision Tree:
Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity and desired product form.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text for ester deprotection mechanics).
Wu, Y.-q. et al. "ZnBr2-catalyzed selective deprotection of tert-butyl esters." Tetrahedron Letters, 2000 , 41, 2847-2849. Link
Marcantoni, E. et al. "Selective deprotection of tert-butyl esters in the presence of acid labile protecting groups." J. Org.[12] Chem.2001 , 66, 4430.[13] Link
BenchChem Technical Support. "TFA Deprotection of m-PEG7-t-butyl ester: Protocols and Side Reactions." BenchChem Application Notes, 2025 . Link
Sawada, Y. et al. "Synthesis and insecticidal activity of benzoheterocyclic analogues."[14] Pest Management Science, 2003 , 59, 25-35. (Specific example of benzothiazole ester handling). Link
Strategic C-6 Functionalization of Benzothiazole Scaffolds: From Classical Substitution to Late-Stage C-H Activation
Executive Summary The benzothiazole core is a privileged pharmacophore in medicinal chemistry, featured in antitumor agents (e.g., Phortress), imaging tracers (e.g., Pittsburgh Compound B), and broad-spectrum antimicrobi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzothiazole core is a privileged pharmacophore in medicinal chemistry, featured in antitumor agents (e.g., Phortress), imaging tracers (e.g., Pittsburgh Compound B), and broad-spectrum antimicrobials. While C-2 functionalization is trivial due to the acidity of the C-2 proton and nucleophilic susceptibility, C-6 functionalization represents a significant synthetic challenge. The C-6 position is electronically distinct—located para to the nitrogen and meta to the sulfur—requiring specific electrophilic strategies or steric-controlled C-H activation to access.
This Application Note provides a definitive guide to accessing the C-6 position, prioritizing regiochemical integrity and scalable reproducibility. We detail two primary workflows: the robust Electrophilic Halogenation-Cross Coupling (EH-CC) sequence and the advanced Iridium-Catalyzed C-H Borylation .
Chemical Logic & Regioselectivity Map
To successfully target the C-6 position, one must understand the electronic landscape of the benzothiazole ring.
C-2 Position: Highly acidic (pKa ~29) and nucleophilic. Prone to direct metalation (Li/Mg) and radical alkylation (Minisci).
C-4/C-7 Positions: Ortho to heteroatoms. Often targeted by directing groups or blocked by chelation effects.
C-6 Position: The most electron-rich position on the benzenoid ring, making it the primary target for Electrophilic Aromatic Substitution (EAS) .
Visualization: Reactivity Landscape
The following diagram outlines the divergent reactivity profiles required to target specific ring positions.
Figure 1: Regioselectivity map of the benzothiazole scaffold. C-6 is accessed primarily through electrophilic pathways or steric-controlled C-H activation.
Workflow A: The "Gold Standard" (Bromination + Suzuki Coupling)
This is the most reliable method for generating C-6 functionalized libraries. It relies on the intrinsic directing effect of the heterocyclic nitrogen, which directs electrophiles para to itself (C-6).
Step 1: Regioselective C-6 Bromination
Direct bromination of benzothiazole or 2-aminobenzothiazole proceeds with high C-6 selectivity.
Reagent: Add Bromine (Br2, 10.5 mmol) dropwise at 0°C over 30 minutes.
Note: Control the temperature.[1] Higher temps (>25°C) may lead to poly-bromination.
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
Quench: Pour mixture into ice water (100 mL). Neutralize with saturated NaHCO3 or NH4OH until pH ~8.
Isolation: Filter the resulting yellow precipitate. Wash with cold water and dry under vacuum.
Yield: Typically 85-92% of 2-amino-6-bromobenzothiazole.
Step 2: Suzuki-Miyaura Cross-Coupling
Using the 6-bromo intermediate, we install aryl, heteroaryl, or alkyl groups.
Critical Consideration: Benzothiazoles contain sulfur, a potent catalyst poison. High-activity catalyst systems (Buchwald ligands or Pd-NHC) are often required over simple Pd(PPh3)4.
Protocol:
Setup: In a microwave vial or Schlenk tube, combine:
6-bromo-benzothiazole derivative (1.0 equiv)
Boronic Acid/Ester (1.2 - 1.5 equiv)
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for resistance to S-poisoning.
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed).
Conditions: Heat to 90°C (oil bath) or 110°C (Microwave) for 2-4 hours.
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
Purification: Flash column chromatography (SiO2).
Data Summary: Catalyst Performance
Catalyst System
Ligand Class
Yield (C-6 Arylation)
Notes
Pd(dppf)Cl2
Ferrocenyl bisphosphine
88%
Recommended. Robust against sulfur poisoning.
Pd(PPh3)4
Monodentate phosphine
45%
Significant catalyst deactivation observed.
Pd2(dba)3 + XPhos
Buchwald Biaryl
92%
Excellent for sterically hindered boronic acids.
Workflow B: Advanced Ir-Catalyzed C-H Borylation
For late-stage functionalization (LSF) where pre-halogenation is impossible, Iridium-catalyzed C-H borylation is the method of choice. This reaction is sterically controlled .
Constraint: If C-2 is unsubstituted, C-H activation will occur there first (or concurrently). This method is best for 2-substituted benzothiazoles .
Selectivity: The catalyst system [Ir(OMe)(COD)]2 / dtbpy is bulky. It avoids the C-4 and C-7 positions (ortho to heteroatoms). It preferentially targets C-5 or C-6.
Protocol: Direct C-6 Borylation
Reagents:
Precursor: 2-phenylbenzothiazole (or similar 2-substituted analog).
Glovebox/Schlenk: In a N2-filled glovebox, mix B2pin2 (1.0 equiv), Catalyst, and Ligand in anhydrous THF or MTBE (2 mL/mmol). Stir for 10 min to generate the active species (solution turns dark brown).
Addition: Add the benzothiazole substrate (1.0 equiv).
Reaction: Seal and heat to 80°C for 16 hours.
Workup: Evaporate solvent. Pass through a short plug of silica (eluting with CH2Cl2) to remove catalyst residues.
Oxidation (Optional): To convert C-Bpin to C-OH (phenol), treat with NaBO3·4H2O in THF/H2O.
Mechanism & Selectivity Diagram:
Figure 2: Mechanistic flow of Ir-catalyzed C-H borylation. Steric bulk of the dtbpy ligand forces activation away from ring heteroatoms, favoring C-5/C-6.
Troubleshooting & Optimization
Sulfur Poisoning (The "Pd-Death")
The thiazole sulfur has a high affinity for soft metals (Pd, Pt).
Symptom: Reaction turns black (Pd precipitation) immediately; low conversion.
Solution:
Increase catalyst loading to 5 mol%.
Use bidentate ligands (dppf, dppe) which hold the Pd center tighter than the sulfur can displace.
Add CuI (10 mol%) as a "scavenger" or co-catalyst in Sonogashira-type couplings to protect the Pd.
Regioselectivity Drift
Issue: In EAS (Bromination), obtaining a mixture of C-6 and C-4 isomers.
Solution: Use polar protic solvents (Acetic Acid). The H-bonding to the Nitrogen makes the C-6 position significantly more activated relative to C-4. In non-polar solvents, coordination of the electrophile to Nitrogen might direct to C-7 or C-4.
References
Hutchinson, I., et al. "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, 2001.
Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate." Journal of the American Chemical Society, 2002.
Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Journal of the American Chemical Society, 2014.
Jordan-Hore, J. A., et al. "Regioselective Direct C–H Arylation of Benzothiazoles with Aryl Bromides." Organic Letters, 2012.[2]
Wang, X., et al. "Palladium-Catalyzed C-H Functionalization of Benzothiazoles: A Review." Advanced Synthesis & Catalysis, 2018.
Application Note: HPLC Method Development for Benzothiazole Acetate Analysis
Executive Summary Benzothiazole acetate derivatives (specifically 2-Benzothiazoleacetic acid and its esters) are critical scaffolds in medicinal chemistry and agrochemical development, often exhibiting auxin-like activit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzothiazole acetate derivatives (specifically 2-Benzothiazoleacetic acid and its esters) are critical scaffolds in medicinal chemistry and agrochemical development, often exhibiting auxin-like activity or serving as precursors for antitumor agents. Their analysis presents specific chromatographic challenges: the basic nitrogen in the thiazole ring can cause severe peak tailing, while the carboxylic acid moiety (in acid derivatives) requires precise pH control to ensure retention stability.
This guide provides a comprehensive protocol for developing a robust Reverse-Phase HPLC (RP-HPLC) method for benzothiazole acetate analysis. Unlike generic templates, this protocol emphasizes the mechanistic control of silanol interactions and ionization states to achieve high-resolution separation.
Analyte Assessment & Method Strategy
Before touching the instrument, we must understand the molecule to predict its behavior.
Physicochemical Profile[1]
Target Analytes: 2-Benzothiazoleacetic acid (BTAA) and Ethyl 2-benzothiazoleacetate.
Chromophore: The benzothiazole ring system exhibits strong UV absorption.
Primary Max: ~250–254 nm (High sensitivity).
Secondary Max: ~285 nm and ~296 nm (High selectivity, less solvent noise).
Acid-Base Chemistry (Critical):
Thiazole Nitrogen: Weakly basic. Can interact with free silanols on the silica support, causing peak tailing.
Carboxylic Group (in BTAA): pKa ≈ 3.5 – 4.0. At neutral pH, it exists as a carboxylate anion (highly polar, low retention). At pH < 3.0, it is protonated (neutral, high retention).
The Development Logic
To ensure a robust method, we employ a "Suppress and Shield" strategy:
Suppress Ionization: We maintain Mobile Phase pH at 2.5 – 3.0 . This keeps the carboxylic acid protonated (improving retention) and suppresses the ionization of silanols on the column (reducing tailing).
Shield Silanols: We use a high-purity, end-capped C18 column to minimize secondary interactions with the basic nitrogen.
Method Development Workflow (Visualization)
The following diagram illustrates the decision matrix for optimizing the separation of benzothiazole derivatives.
Caption: Decision tree for developing HPLC methods for ionizable benzothiazole derivatives, prioritizing pH control for peak shape.
Detailed Experimental Protocol
Instrumentation & Reagents[2]
System: HPLC with Binary Pump, Autosampler, Column Oven, and DAD/PDA Detector.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1. Note: End-capping is non-negotiable for this analyte.
Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).
Buffer Reagents: Phosphoric Acid (85%) or Formic Acid (LC-MS grade).
Standard Preparation
Stock Solution (1.0 mg/mL):
Weigh 10.0 mg of Benzothiazole Acetate reference standard.
Dissolve in 10 mL of Methanol . (Benzothiazoles are freely soluble in alcohols).
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL):
Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50).
Filter through a 0.22 µm PTFE or Nylon syringe filter.
Chromatographic Conditions
This generic gradient is designed to separate the polar acid form from the non-polar ester form.
Parameter
Setting
Rationale
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.2)
Suppresses acid ionization; tightens peak shape.
Mobile Phase B
Acetonitrile (100%)
Stronger elution strength than MeOH; lower backpressure.
Flow Rate
1.0 mL/min
Standard for 4.6 mm ID columns.
Column Temp
30°C
Improves mass transfer and retention time reproducibility.
Injection Vol
10 µL
Prevents column overload.
Detection
254 nm (BW 4 nm)
Max sensitivity for benzothiazole ring.
Run Time
20 minutes
Sufficient for re-equilibration.
Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Initial Hold
2.0
90
10
End of Hold
12.0
10
90
Linear Gradient
15.0
10
90
Wash Step
15.1
90
10
Return to Initial
20.0
90
10
Re-equilibration
Method Validation (ICH Q2 R2)
Per ICH Q2(R2) guidelines (effective 2024), the method must be validated for its intended purpose (Identification, Impurity Testing, or Assay).[1]
Specificity (Selectivity)
Protocol: Inject the Solvent Blank, Placebo (matrix without drug), and Standard.
Acceptance: No interfering peaks at the retention time of Benzothiazole Acetate. Peak purity (via DAD) > 99.0%.
Linearity[4]
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Protocol: Spike known amounts of analyte into the placebo matrix at 3 levels (80%, 100%, 120%). Perform in triplicate.
Acceptance: Mean recovery between 98.0% and 102.0%.
Precision
System Precision: 6 injections of the standard. RSD
Cause: Interaction between the basic thiazole nitrogen and residual silanols.
Solution: Increase buffer strength (e.g., 25 mM Phosphate pH 2.5) or switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Bonus-RP or Waters XBridge).
Issue 2: Retention Time Drift
Cause: pH fluctuations in Mobile Phase A.
Solution: Benzothiazole acetic acid is sensitive to pH near its pKa (~3.8). Ensure Mobile Phase A is buffered firmly at pH 2.5 (well below pKa) to keep it fully protonated.
Issue 3: Carryover
Cause: Adsorption of the hydrophobic benzothiazole ring to the injector loop.
Solution: Use a needle wash of 50:50 ACN:Water (or 100% MeOH if persistent).
Sample Preparation Workflow
For complex matrices (e.g., plasma, soil, or formulation), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required.
Caption: Simplified sample preparation workflow for high-potency benzothiazole derivatives.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[1][2][3][4] Available at: [Link]
PubChem. Benzothiazole Compound Summary. National Library of Medicine. Available at: [Link]
National Institute of Standards and Technology (NIST). Benzothiazole UV/Visible Spectrum.[5] NIST Chemistry WebBook. Available at: [Link]
Application Note: 1H NMR Characterization of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate
Topic: 1H NMR characterization of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This application no...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR characterization of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate
Content Type: Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive protocol for the structural validation of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate , a critical intermediate in the synthesis of bioactive benzothiazole derivatives. We detail the sample preparation, acquisition parameters, and a rigorous assignment logic for the 1H NMR spectrum in deuterated chloroform (
). Special emphasis is placed on distinguishing the aromatic regioisomers (H-4 vs. H-7) using coupling constant analysis and chemical shift additivity rules.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in antitumor agents, amyloid imaging probes, and antimicrobial drugs. The 6-substituted derivative, Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate , serves as a versatile building block, allowing for further functionalization at the ester group or the C-2 position.
Accurate NMR characterization of this molecule is essential to ensure regioisomeric purity, particularly distinguishing it from the 5-isomer which can form as a minor byproduct during cyclization reactions. This guide outlines a self-validating protocol for confirming the identity of the 6-isomer.
Scans (NS): 16 (increase to 64 if sample mass < 2 mg).
Acquisition Time (AQ): ~3–4 seconds.
Structural Analysis & Logic
Molecular Geometry & Proton Environments
The molecule consists of three distinct domains:
Benzothiazole Core: A fused bicyclic system.[2][3] The C-2 proton is highly diagnostic.
Aromatic Ring (Positions 4, 5, 7): With a substituent at C-6, the remaining protons form an AMX or ABX spin system.
H-7: Meta to H-5, Ortho to S (via C-7a). Appears as a doublet with small meta-coupling (
Hz).
H-5: Ortho to H-4, Meta to H-7. Appears as a doublet of doublets (
Hz, Hz).
H-4: Ortho to H-5. Appears as a doublet (
Hz).
Aliphatic Side Chain:
Methylene (
): Singlet, deshielded by the aromatic ring and carbonyl.
Tert-butyl (
): Intense singlet (9H).
Workflow Diagram
The following diagram illustrates the logical flow for acquiring and validating the data.
Caption: Step-by-step workflow for the NMR validation of benzothiazole derivatives.
Results and Discussion
Chemical Shift Data Table (
)
The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling Constant (, Hz)
H-2 (Thiazole)
8.98 – 9.05
Singlet (s)
1H
-
H-4 (Aromatic)
8.05 – 8.12
Doublet (d)
1H
H-7 (Aromatic)
7.85 – 7.95
Doublet (d)
1H
H-5 (Aromatic)
7.48 – 7.55
Doublet of Doublets (dd)
1H
(Acetate)
3.70 – 3.75
Singlet (s)
2H
-
-Butyl ()
1.45 – 1.48
Singlet (s)
9H
-
Detailed Assignment Logic
The Diagnostic H-2 Proton
The proton at position 2 (between Sulfur and Nitrogen) is the most deshielded signal in the spectrum, appearing around 9.0 ppm . Its presence as a sharp singlet confirms the integrity of the benzothiazole ring. If this peak is split or absent, the thiazole ring may be open or substituted.
Differentiating H-4 and H-7 (Regiochemistry)
Distinguishing H-4 and H-7 is critical for confirming the substituent is at position 6 rather than 5.
H-4 (approx. 8.1 ppm): This proton is typically more deshielded than H-7 due to the proximity of the ring Nitrogen (anisotropic effect). It appears as a large doublet (
Hz) due to ortho-coupling with H-5.
H-7 (approx. 7.9 ppm): Located next to the Sulfur atom. In a 6-substituted system, H-7 has no ortho neighbor. It couples only to H-5 (meta), resulting in a narrow doublet or broad singlet (
Hz).
Validation Check: If you observe two large doublets in the aromatic region, the substituent might be at position 5 (where H-6 and H-7 would be ortho neighbors). For the 6-substituted isomer, you must see one large doublet (H-4) and one narrow doublet (H-7).
Aliphatic Side Chain
The
group appears as a singlet around 3.7 ppm . This region is relatively clear in , though residual water (1.56 ppm) or solvent impurities should be noted.
The tert-butyl group is a massive singlet integrating to 9H at 1.45 ppm . This serves as an excellent internal standard for integration calibration.
Troubleshooting & Tips
Solvent Effects: If using DMSO-
, expect the H-2 signal to shift downfield to ~9.3–9.4 ppm and the water peak to appear at 3.33 ppm, potentially interfering with the signal.
Impurities:
t-Butyl bromoacetate: Look for a singlet at ~3.9 ppm.
2-Aminobenzothiazole derivatives: If the starting material remains, the H-2 signal will be absent, replaced by a broad
exchangeable peak.
Integration Errors: If the tert-butyl integral is < 9H relative to the aromatics, the ester may have partially hydrolyzed (loss of t-butyl group).
References
Benzothiazole Ring Proton Assignments
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects.[4][2][5][6][3] (2022).[1][7][8] National Institutes of Health (NIH). Link
Validation of benzothiazole derivatives through spectroscopic methods. (2025).[1][2][3][7] BenchChem. Link
Chemical Shift Data for 6-Substituted Benzothiazoles
Benzothiazol-6-yl acetic acid derivatives and their use for treating an HIV infection.[9] (2014).[1][7] Google Patents (CA2850881C). Link
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012).[5][7][10] Arabian Journal of Chemistry. Link
General NMR Data for Benzothiazole Esters
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives. (2016).[2][3][7] MDPI. Link
Recrystallization solvents for purifying benzothiazole esters
Application Note: Optimization of Recrystallization Solvents for the Purification of Benzothiazole Esters Introduction Benzothiazole esters are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Recrystallization Solvents for the Purification of Benzothiazole Esters
Introduction
Benzothiazole esters are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anti-tubercular to antitumor properties. The synthesis of these compounds typically involves the condensation of 2-aminothiophenols with functionalized esters, aldehydes, or acyl chlorides. However, crude reaction mixtures invariably contain unreacted starting materials, oxidized disulfides, and regioisomeric byproducts. Because benzothiazoles possess a 1[1], traditional acid-base liquid extraction can be challenging without inducing unintended ester hydrolysis. Therefore, solvent-mediated recrystallization remains the gold standard for achieving high-purity (>99%) benzothiazole esters suitable for preclinical evaluation.
As an Application Scientist, I have designed this protocol guide to move beyond basic step-by-step instructions. Here, we delineate the physicochemical causality behind solvent selection and provide self-validating workflows to ensure reproducible purification.
Physicochemical Causality in Solvent Selection
The selection of a recrystallization solvent is dictated by the thermodynamic solubility profile of the benzothiazole ester versus its impurities. Benzothiazole esters possess a highly lipophilic bicyclic heteroaromatic core paired with a polar, hydrogen-bond-accepting ester moiety.
Protic Solvents (Ethanol, Isopropanol): Short-chain alcohols are the most effective primary solvents. At reflux, the thermal energy overcomes the crystal lattice energy of the ester, while the solvent's amphiphilic nature solvates both the polar heteroatoms and the aromatic rings. Upon cooling, the ester preferentially crystallizes, while highly polar impurities (e.g., unreacted 2-aminothiophenol) remain solvated via strong intermolecular hydrogen bonding with the alcohol. For instance, 2 provides an optimal thermodynamic environment for the controlled nucleation of substituted benzothiazoles[2].
Anti-Solvent Addition (Water): When the target ester exhibits excessive solubility in pure alcohols even at 0 °C, water is introduced as an anti-solvent. Water drastically increases the dielectric constant of the medium, forcing the hydrophobic benzothiazole core out of solution. A 3 is highly effective for precipitating functionalized benzothiazole derivatives[3].
Non-Polar Solvents (Toluene): For highly lipophilic dimers or active ester residuals,4 is utilized to clear non-polar organic impurities[4].
Table 1: Quantitative Solvent Selection Matrix for Benzothiazole Esters
Solvent System
Boiling Point (°C)
Dielectric Constant (ε)
Ester Solubility (Reflux)
Ester Solubility (0-5°C)
Target Impurity Clearance
Absolute Ethanol
78.4
24.5
High (>150 mg/mL)
Low (<5 mg/mL)
Unreacted thiophenols, polar precursors
Ethanol:Water (2:1)
~80.0
~45.0
Moderate (~80 mg/mL)
Very Low (<1 mg/mL)
Highly lipophilic byproducts
Isopropanol (IPA)
82.6
18.2
High (>100 mg/mL)
Low (<3 mg/mL)
Amide/ester cross-contaminants
Toluene
110.6
2.4
Very High
Moderate
Non-polar organic impurities
Workflow Visualization
To systematize the purification process, the following decision tree outlines the logical progression from crude isolate to pure crystalline API.
Decision tree for the solvent-mediated recrystallization of benzothiazole esters.
Causality: Isopropanol (IPA) provides a slightly more hydrophobic environment than ethanol, which is excellent for benzothiazole esters with longer aliphatic chains. Heating to 75–80 °C ensures complete dissolution without risking thermal degradation of the ester linkage.
Dissolution: Transfer 5.0 g of crude benzothiazole ester to a 250 mL round-bottom flask. Add 30 mL of Isopropyl alcohol (IPA).
Heating: Attach a reflux condenser and heat the suspension to 75–80 °C using a heating mantle until complete dissolution is achieved.
Self-Validation Check: If undissolved particulates remain after 15 minutes at reflux, perform a hot filtration through a pre-warmed medium-porosity glass frit to remove inorganic salts or polymeric byproducts.
Nucleation: Remove the flask from the heat source and allow it to cool ambiently to 23 °C over 2 hours.
Causality: Rapid cooling (e.g., plunging directly into an ice bath) causes rapid precipitation, trapping impurities within the crystal lattice. Slow cooling promotes the thermodynamic growth of pure crystal faces.
Maturation: Once at room temperature, transfer the flask to a refrigerator (4 °C) for 15–18 hours to maximize the yield.
Isolation: Collect the resulting crystals via vacuum filtration using a medium-porosity glass frit. Wash the filter cake with ice-cold diethyl ether (3 x 10 mL) to displace the mother liquor and remove any residual non-polar disulfides.
Drying: Dry the crystals under vacuum (0.15 mmHg) at 60 °C for 24 hours.
Causality: For highly polar benzothiazole esters (e.g., those containing secondary amines or hydroxyl groups on the ester side chain), absolute ethanol may retain too much of the product at 4 °C. Water is used to dynamically lower the solubility threshold.
Dissolution: Dissolve 5.0 g of the crude ester in a minimum volume (approx. 20 mL) of absolute ethanol at reflux (78.4 °C).
Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add distilled water dropwise using an addition funnel. Continue addition until the solution becomes faintly turbid (reaching the cloud point).
Re-clarification: Add 1-2 drops of absolute ethanol until the solution just turns clear again.
Self-Validation Check: This precise titration establishes a saturated solution exactly at the boundary of the metastable zone, ensuring optimal crystallization kinetics. If the solution "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling, the anti-solvent was added too rapidly. In such cases, reheat to reflux until clear, add 2 mL of ethanol, and cool more gradually.
Cooling & Isolation: Allow the solution to cool slowly to room temperature overnight. Filter the crystalline solid under vacuum, wash with a pre-chilled 2:1 ethanol:water mixture (10 mL), and dry in a vacuum desiccator.
Quality Control & Validation
To ensure the protocol is self-validating, researchers must analyze both the isolated crystals and the concentrated mother liquor via TLC (e.g., 7:3 Chloroform:Ethyl Acetate). The mother liquor should show an enrichment of the impurity spots (e.g., Rf = 0.2 for polar thiophenols), while the crystalline product should present as a single, distinct spot (e.g., Rf = 0.6). Melting point analysis should yield a sharp range (≤ 1.5 °C variance), confirming the destruction of the impure eutectic mixture.
References
Title: Product Class 18: Benzothiazoles and Related Compounds | Source: Thieme-connect | URL
Title: Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | Source: NIH.
Title: Syntheses of Substituted 2-Cyano-benzothiazoles | Source: Org. Synth.
Title: CN103641793A - Treatment method of AE (Active Ester)
Application Note: Preparation of Benzothiazole-6-Acetic Acid via tert-Butyl Ester Deprotection
Introduction & Mechanistic Rationale Benzothiazole-6-acetic acid is a highly versatile and privileged building block in medicinal chemistry, frequently utilized in the synthesis of c-Met protein kinase modulators, antivi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Benzothiazole-6-acetic acid is a highly versatile and privileged building block in medicinal chemistry, frequently utilized in the synthesis of c-Met protein kinase modulators, antiviral agents, and targeted oncology therapeutics [1]. During multi-step synthetic campaigns, the reactive carboxylic acid moiety is routinely protected as a tert-butyl ester. This protecting group provides excellent steric shielding and remains stable under various nucleophilic and basic conditions required for upstream transformations.
The unmasking of the tert-butyl ester to yield the free benzothiazole-6-acetic acid requires strongly acidic conditions. Mechanistically, this proceeds via an acid-catalyzed cleavage that generates a relatively stable tert-butyl cation and the free carboxylic acid [2]. Because the benzothiazole ring contains a basic nitrogen atom (conjugate acid pKₐ ~1.2), the molecule is readily protonated during this step. This dual reactivity—ester cleavage and nitrogen protonation—dictates the necessity for specific cation scavengers during the reaction and careful pH control during the isolation phase to prevent yield loss [2].
Experimental Workflow
Workflow for acidic deprotection of tert-butyl benzothiazole-6-acetate to the free acid.
This protocol represents the industry standard for tert-butyl ester cleavage, utilizing TFA in Dichloromethane (DCM) and incorporating Triisopropylsilane (TIS) as a cation scavenger [2].
Causality Focus: TIS acts as a hydride donor, rapidly quenching the highly reactive tert-butyl cation into gaseous isobutane. Without TIS, the cation can undergo Friedel-Crafts alkylation on the electron-rich positions of the benzothiazole ring, leading to inseparable impurities.
Step-by-Step Methodology:
Dissolution: Dissolve tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M.
Scavenger Addition: Add TIS (2.5% to 5.0% v/v relative to the final reaction volume) to the stirring solution.
Acidification: Slowly add an equal volume of TFA to the mixture (creating a 50% TFA/DCM solution).
Self-Validation: The solution may slightly darken, and faint gas evolution (isobutane) may be visible.
Reaction Monitoring: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor via LC-MS.
Self-Validation: The starting material mass peak (m/z [M+H]⁺ ~250) should completely disappear, replaced by the product peak (m/z [M+H]⁺ ~194).
Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.
Isoelectric Isolation: Dissolve the crude residue in a minimal amount of water. Carefully adjust the pH to ~3.5–4.0 using 1M aqueous sodium acetate or saturated NaHCO₃.
Causality: At this isoelectric point, the basic thiazole nitrogen is deprotonated while the carboxylic acid remains predominantly protonated (forming a neutral zwitterion). This minimizes aqueous solubility and induces precipitation.
Filtration: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield pure benzothiazole-6-acetic acid.
Protocol B: Anhydrous HCl in Dioxane
This alternative method avoids fluorinated byproducts and directly yields the hydrochloride salt of the product, which is often highly crystalline and stable [3].
Step-by-Step Methodology:
Dissolution: Dissolve the tert-butyl ester (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
Cleavage: Add a commercially available solution of 4M HCl in dioxane (10 eq of HCl). Stir at room temperature for 1–3 hours [4].
Monitoring: Verify completion by TLC (eluent: 9:1 DCM:MeOH with 1% AcOH).
Self-Validation: The product will appear as a highly polar spot (R_f ~0.1-0.2) compared to the non-polar starting material (R_f ~0.8).
Isolation: Dilute the reaction mixture with cold diethyl ether.
Causality: The HCl salt of benzothiazole-6-acetic acid is highly insoluble in ether, driving quantitative precipitation while leaving organic impurities in solution.
Collection: Centrifuge or filter the precipitate, wash thoroughly with cold diethyl ether, and dry under vacuum to afford benzothiazole-6-acetic acid hydrochloride.
Quantitative Data & Method Comparison
Parameter
Protocol A: TFA/DCM
Protocol B: HCl/Dioxane
Reagents
50% TFA in DCM, TIS (scavenger)
4M HCl in anhydrous 1,4-Dioxane
Typical Reaction Time
2–4 hours
1–3 hours
Isolated Product Form
Free base / Zwitterion
Hydrochloride salt
Workup Method
Azeotropic evaporation & pH adjustment
Direct precipitation with diethyl ether
Primary Advantage
Highly robust, standard industry practice
Avoids fluorinated impurities, easy isolation
Potential Drawback
Requires precise pH control during isolation
HCl gas can be corrosive to sensitive moieties
Expert Insights & Troubleshooting (E-E-A-T)
Incomplete Cleavage: If LC-MS shows remaining starting material after 4 hours, do not heat the reaction above 35 °C, as this promotes decarboxylation or general degradation. Instead, re-concentrate the mixture and resubject it to a fresh batch of 50% TFA/DCM [2].
Aqueous Yield Loss: The most common failure point in Protocol A is over-basification during workup. If the pH exceeds 5.0, the carboxylic acid becomes fully deprotonated (forming the sodium carboxylate), dragging the product into the aqueous layer. Precise pH control using a calibrated pH meter is critical.
TLC Artifacts: When monitoring the reaction via TLC, the strong acids (TFA/HCl) can alter the local pH of the silica plate, causing severe streaking. Self-Validation Tip: Always dry the TLC spot with a heat gun or a gentle stream of nitrogen to volatilize the acid before eluting the plate.
References
disubstitued -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases - Google Patents
Source: Google Patents
URL
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)
Source: University of Arizona / Journal of Peptide Research
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Mechanistic Context: The Benzothiazole vs. tert-Butyl Cation Dilemma
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges during the cleavage of tert-butyl (t-Bu)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges during the cleavage of tert-butyl (t-Bu) esters in the presence of benzothiazole moieties.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind reaction failures, provide self-validating experimental protocols, and establish a robust framework for optimizing your deprotection strategies.
The cleavage of a t-Bu ester is typically achieved using strong Brønsted acids, most commonly Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl)[1]. The reaction proceeds via the protonation of the ester carbonyl, followed by the elimination of a highly stable, but fiercely reactive, tert-butyl carbocation.
Benzothiazoles present a unique challenge in this environment. The thiazole nitrogen is weakly basic and readily protonates under strongly acidic conditions, forming a benzothiazolium salt[2]. While this protonation generally deactivates the heterocyclic ring toward electrophilic attack, electron-donating substituents on the fused benzene ring can maintain sufficient nucleophilicity to invite unwanted alkylation by the liberated t-butyl cation[3]. Furthermore, the resulting zwitterionic or salt-form products severely complicate downstream aqueous workups.
Mechanistic pathway of t-butyl cleavage, cation trapping, and potential side reactions.
Troubleshooting FAQs
Q1: My LC-MS shows multiple higher-mass peaks (+56 Da multiples) after TFA cleavage. What is happening and how do I stop it?Causality: You are observing the classic signature of t-butylation. The +56 Da mass corresponds to the addition of a t-butyl group (C4H8) to your molecule. Because the t-butyl cation is a hard electrophile, it will attack electron-rich centers on your benzothiazole derivative[1].
Solution: You must introduce a scavenger to outcompete the benzothiazole for the carbocation. Triisopropylsilane (TIS) is highly recommended because it acts as a hydride donor, irreversibly reducing the t-butyl cation to volatile isobutane[4]. A standard effective cocktail is 95% TFA / 2.5% TIS / 2.5% H2O[5].
Q2: The cleavage is incomplete even after 4 hours in 50% TFA/DCM. How can I drive it to completion without degrading the benzothiazole?Causality: Steric hindrance around the ester or poor solubility of the protonated benzothiazole intermediate can stall the reaction. While extending the time to overnight is an option[4], prolonged exposure to TFA can sometimes lead to slow degradation or ring-opening of sensitive benzothiazoles.
Solution: Switch your acid system. 4M HCl in anhydrous dioxane is an exceptionally efficient alternative that often achieves complete cleavage in 30 to 60 minutes at room temperature[6]. The high chloride concentration assists in stabilizing the protonated intermediates, and the anhydrous environment prevents hydrolytic degradation of the thiazole ring.
Q3: I have full conversion by TLC/LC-MS, but I lose my product during the aqueous workup. Where did it go?Causality: Your product is now a zwitterion or an amphoteric salt. The newly freed carboxylic acid combined with the basic benzothiazole nitrogen means your molecule is highly water-soluble at both low pH (as a benzothiazolium cation) and high pH (as a carboxylate anion)[2].
Solution: Avoid aqueous workup entirely if possible. Instead, precipitate the product directly from the reaction mixture using cold diethyl ether. If aqueous extraction is unavoidable, you must carefully adjust the aqueous phase to the specific isoelectric point (pI) of your molecule (typically pH 3.5–4.5) to maximize organic extractability.
Q4: Strong Brønsted acids completely destroy my specific benzothiazole analog. Are there milder alternatives?Causality: Certain highly substituted benzothiazoles are exceptionally sensitive to strong acids, leading to rapid decomposition[1].
Solution: Utilize a Lewis acid-mediated cleavage. Zinc bromide (ZnBr2) in DCM can selectively coordinate to the ester oxygen and facilitate t-butyl removal without the harsh protonating environment of TFA or HCl[1]. Alternatively, 85 wt% aqueous phosphoric acid offers a milder, environmentally benign route[1].
Quantitative Data & Reaction Matrices
Table 1: Comparison of Cleavage Cocktails for Benzothiazole Derivatives
Cleavage Cocktail
Scavenger System
Cleavage Time
Benzothiazole Compatibility
Primary Failure Mode
50% TFA in DCM
None
2 - 4 hours
Moderate
Ring t-butylation (+56 Da)
95% TFA
2.5% TIS, 2.5% H2O
1 - 3 hours
High
Over-protonation/solubility
4M HCl in Dioxane
None required
30 - 60 min
Very High
Precipitation of HCl salt
ZnBr2 in DCM
None
12 - 24 hours
Excellent (Mild)
Incomplete conversion
Table 2: pH-Solubility Profile for Benzothiazole-Carboxylic Acids
Aqueous pH Range
Dominant Ionic Species
Water Solubility
Organic Extractability (DCM/EtOAc)
pH < 2.0
Benzothiazolium cation
Very High
Very Low
pH 3.5 - 4.5
Neutral / Zwitterion
Low
High (Optimal Extraction Window)
pH > 7.0
Carboxylate anion
Very High
Very Low
Diagnostic Workflow
Troubleshooting workflow decision tree for optimizing t-butyl ester deprotection.
Use this protocol when side-product alkylation is observed, and to avoid aqueous workup losses.
Preparation: Dissolve the t-butyl ester-protected benzothiazole (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
Scavenger Addition: Add Triisopropylsilane (TIS) (0.25 mL, ~5% v/v) and deionized water (0.125 mL, ~2.5% v/v)[5]. Self-Validation Check: The solution should remain clear. TIS will act as the hydride donor.
Acidification: Slowly add Trifluoroacetic Acid (TFA) (4.625 mL) dropwise at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C)[1].
Monitoring: After 2 hours, take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass.
Isolation (Non-Aqueous): Once complete, concentrate the reaction mixture under reduced pressure to approximately 2 mL. Do not heat above 35 °C to prevent thermal degradation.
Precipitation: Dropwise add the concentrated mixture into 40 mL of ice-cold diethyl ether under vigorous stirring. The benzothiazole carboxylic acid (as a TFA salt) will precipitate as a solid[5].
Collection: Centrifuge or filter the precipitate, wash twice with cold diethyl ether, and dry under high vacuum.
Protocol B: Anhydrous HCl in Dioxane Cleavage
Use this protocol for stubborn esters or when TFA causes degradation.
Preparation: Place the t-butyl ester-protected benzothiazole (1.0 mmol) in a dry flask under an inert argon atmosphere.
Reaction: Add 4M HCl in anhydrous dioxane (10.0 mL) at room temperature[6]. Self-Validation Check: The product will often begin to precipitate out of the dioxane solution as the HCl salt of the newly formed benzothiazole carboxylic acid within 15-30 minutes.
Monitoring: Stir for 30 to 60 minutes. Monitor via TLC or LC-MS[6].
Isolation: Evaporate the dioxane and excess HCl under reduced pressure.
Neutralization (If free-base is required): Suspend the crude HCl salt in a minimal amount of water. Carefully add saturated aqueous NaHCO3 dropwise until the pH reaches ~4.0 (monitor with a pH meter). Extract with Ethyl Acetate (3 x 20 mL), dry over Na2SO4, and concentrate.
References
Han, Y., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research (2001). Available at:[Link]
International Journal of Chemistry. "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives." CCSE (2019). Available at:[Link]
Technical Support Center: Overcoming Aqueous Solubility Challenges of Benzothiazole-6-yl Acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of benzothiazole derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of benzothiazole derivatives. Benzothiazole-6-yl acetate presents a unique formulation challenge: it possesses a highly rigid, hydrophobic bicyclic aromatic core that severely limits water interaction, coupled with an ester linkage (acetate) that restricts the use of aggressive pH adjustments.
This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising the structural integrity or biological activity of your compound.
Part 1: Diagnostic Decision Matrix
Before intervening, you must align your solubility strategy with your experimental end-goal. The causality here is simple: the formulation must not interfere with your biological readout. A strategy suitable for a biochemical assay may be highly toxic in a cell-based or in vivo model.
Decision matrix for selecting a solubility enhancement strategy for benzothiazole-6-yl acetate.
Quantitative Comparison of Solubility Strategies
Formulation Strategy
Mechanistic Causality
Typical Solubility Increase
Primary Advantage
Critical Limitation
Co-solvency (DMSO)
Disrupts water's hydrogen-bond network, lowering the dielectric constant.
5x – 10x
Immediate preparation; ideal for initial screening.
High cytotoxicity; precipitates upon aqueous dilution.
Micellization (Tween 80)
Surfactant monomers self-assemble to encapsulate the hydrophobic core.
10x – 50x
Highly compatible with in vitro biochemical assays.
Can disrupt cellular lipid bilayers in phenotypic assays.
Cyclodextrin (HP-β-CD)
Host-guest thermodynamic partitioning into a lipophilic cavity.
50x – 1000x
Excellent in vivo safety profile; true aqueous solution.
Q1: When I dilute my DMSO stock of benzothiazole-6-yl acetate into PBS, it immediately turns cloudy. How do I prevent this?Answer & Causality: This is classic "solvent-shift precipitation." Benzothiazole derivatives are highly soluble in organic solvents but[1]. When the DMSO is diluted into the buffer, hydrophobic forces dominate, causing the molecules to rapidly aggregate.
Solution: Do not perform a single-step dilution. Use a "step-down" serial dilution or introduce a non-ionic surfactant. Pre-warm your PBS to 37°C, add 0.1% Tween-80, and inject the DMSO stock under vigorous vortexing. The surfactant lowers the interfacial tension and traps the hydrophobic core in micelles before macroscopic crystals can nucleate.
Q2: Can I just lower the pH to protonate the thiazole nitrogen and increase solubility?Answer & Causality:I strongly advise against this. While the thiazole nitrogen is weakly basic, protonating it requires a [2]. More critically, benzothiazole-6-yl acetate contains an ester linkage at the 6-position. Exposing this specific molecule to extreme pH (either acidic or basic) will catalyze ester hydrolysis, cleaving the acetate group to yield 6-hydroxybenzothiazole. You will observe an artificial increase in solubility, but you will be running your assay on a degraded metabolite, invalidating your data.
Q3: I need a high-concentration aqueous formulation for an IV injection in mice. DMSO and surfactants are too toxic. What is the best approach?Answer & Causality: For in vivo applications where organic solvents are prohibited,[3]. Specifically, using modified cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or[4]. These cyclic oligosaccharides feature a hydrophilic exterior and a lipophilic cavity. The hydrophobic benzothiazole moiety spontaneously , forming a water-soluble, non-covalent inclusion complex without altering the drug's covalent structure[5].
Part 3: Validated Experimental Protocols
To ensure trustworthiness, your formulation workflow must be a self-validating system. You must measure the baseline thermodynamic solubility before and after intervention to quantify your success.
Causality: Kinetic solubility (e.g., solvent-shift dilution) is prone to supersaturation artifacts. The ensures true thermodynamic equilibrium is reached, providing a reliable baseline[1].
Saturation: Add an excess amount (e.g., 5 mg) of benzothiazole-6-yl acetate to a glass vial containing 1 mL of the target aqueous buffer. (Note: Visible solid must remain to ensure the solution is fully saturated).
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 48 to 72 hours using an orbital shaker. Causality: The rigid crystal lattice of benzothiazoles dissolves slowly; premature sampling underestimates maximum solubility.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved drug.
Quantification: Carefully aspirate the supernatant, dilute it in a compatible mobile phase, and quantify via HPLC-UV against a standard curve prepared in 100% organic solvent.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.
Causality: Native β-CD has poor water solubility (~18.5 mg/mL) due to strong intramolecular hydrogen bonds. HP-β-CD breaks this symmetry, allowing >500 mg/mL solubility, which thermodynamically drives the equilibrium toward complexation.
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or a neutral buffer (pH 7.4).
Guest Addition: Add benzothiazole-6-yl acetate powder in excess to the cyclodextrin solution.
Complexation: Stir the suspension magnetically at room temperature for 72 hours. Causality: The displacement of high-energy water molecules from the CD cavity by the bulky benzothiazole ring is a slow thermodynamic process.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated drug.
System Validation: Lyophilize (freeze-dry) a 100 µL portion of the filtrate. Analyze the resulting solid via Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm of crystalline benzothiazole-6-yl acetate confirms successful molecular encapsulation, validating your formulation.
References
Royal Society of Chemistry. "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency." RSC Advances. URL:[Link]
MDPI. "Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility." Pharmaceutics. URL: [Link]
National Institutes of Health. "Effect of Methyl-β-Cyclodextrin on the antimicrobial activity of a new series of poorly water-soluble benzothiazoles." PubMed. URL:[Link]
Carbohydrate Chronicles. "How can cyclodextrins enhance solubility?" Carbohyde. URL: [Link]
Removing impurities from Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate crude
Welcome to the Technical Support & Troubleshooting Center for Benzothiazole Acetate Derivatives. Synthesizing tert-butyl 2-(benzo[d]thiazol-6-yl)acetate typically involves the palladium-catalyzed
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for Benzothiazole Acetate Derivatives.
Synthesizing tert-butyl 2-(benzo[d]thiazol-6-yl)acetate typically involves the palladium-catalyzed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-arylation of tert-butyl acetate with 6-bromobenzothiazole[1]. While this route is highly efficient, the crude mixture often presents a complex purification challenge due to transition metal contamination, acid-sensitive functional groups, and structurally similar unreacted starting materials.
This guide is engineered for drug development professionals and synthetic chemists to systematically diagnose, troubleshoot, and isolate the target compound with >99% purity.
I. Diagnostic Purification Workflow
Before diving into specific troubleshooting, review the master separation logic. This workflow exploits slight differences in pKa, metal-chelating affinity, and polarity to systematically strip away impurities.
Diagnostic workflow for isolating tert-butyl 2-(benzo[d]thiazol-6-yl)acetate from crude mixtures.
II. Knowledge Base: Troubleshooting & FAQs
Q1: My crude extract is dark brown/black. How do I remove the palladium catalyst without degrading the ester?Analysis: The dark coloration is caused by colloidal Palladium(0) and soluble Pd(II) species. In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-arylation reactions, bulky, electron-rich phosphine ligands (like ) are required to drive reductive elimination. However, the basic nitrogen on the benzothiazole core weakly coordinates with these palladium residues, causing them to co-elute during standard extractions.
Causality & Solution: Do not attempt to remove heavy Pd contamination via standard silica chromatography alone, as the metal will streak and contaminate your fractions. Instead, exploit the high thiophilicity of palladium. Treat the organic layer with a thiol-derivatized silica scavenger (e.g., SiliaMetS Thiol). The thiol groups will outcompete the benzothiazole nitrogen for palladium coordination, permanently trapping the metal on the solid support for easy filtration.
Q2: I am seeing a highly polar spot on TLC that streaks heavily. What is it, and how do I remove it?Analysis: This is almost certainly 2-(benzo[d]thiazol-6-yl)acetic acid.
Causality & Solution: The bulky tert-butyl group is intentionally used to provide steric hindrance during the initial cross-coupling, preventing unwanted bis-arylation[1]. However, tert-butyl esters are highly sensitive to acid-catalyzed cleavage. If your reaction workup is acidic, or if you expose the crude to highly acidic silica gel for prolonged periods, the ester will cleave into isobutylene and the free carboxylic acid[2].
Resolution: Implement a strictly basic aqueous workup. Wash the crude organic layer with saturated sodium bicarbonate (
). The free acid will be deprotonated into a water-soluble carboxylate salt and partition into the aqueous layer, while your target ester remains safely in the organic phase.
Q3: My product is contaminated with unreacted 6-bromobenzothiazole. They have nearly identical Rf values. How do I separate them?Analysis: Achieving 100% conversion of the aryl halide in sterically hindered ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-arylations is difficult. Both 6-bromobenzothiazole and the target ester are neutral, lipophilic heterocycles.
Causality & Solution: The benzothiazole core dictates the primary dipole moment of both molecules. The addition of the tert-butyl acetate moiety does not drastically alter the overall polarity compared to the heavy bromine atom. To resolve them, utilize a shallow, low-polarity gradient during silica gel chromatography. Start with 95:5 Hexane:Ethyl Acetate to elute the slightly less polar 6-bromobenzothiazole, then slowly increase to 85:15 to elute the target ester[3].
III. Performance Metrics: Impurity Clearance Data
The following table summarizes the expected quantitative outcomes when applying the targeted purification methodologies to a standard 10 mmol scale crude mixture.
Purification Step
Target Impurity
Initial Concentration
Final Concentration
Recovery Yield
Analytical Method
Sat. Wash
2-(Benzo[d]thiazol-6-yl)acetic acid
5 - 15%
< 0.1%
> 98%
HPLC (UV 254 nm)
Thiol-Silica Scavenging
Palladium (Pd) Residues
2000 - 5000 ppm
< 10 ppm
> 95%
ICP-MS
Silica Chromatography
6-Bromobenzothiazole
10 - 20%
< 0.5%
80 - 85%
GC-MS / -NMR
Recrystallization
Bis-arylated byproducts
1 - 5%
Not Detected
~ 75%
LC-MS
IV. Standard Operating Procedure: Step-by-Step Purification
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Phase 1: Quenching and Acid Clearance
Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).
Add an equal volume of saturated aqueous
. Stir vigorously for 10 minutes.
Transfer to a separatory funnel and allow the layers to separate.
Self-Validation Check: Test the pH of the aqueous layer. It must be
8.0. If it is lower, the acid impurity will remain protonated and stay in your organic layer. Add more if necessary.
Collect the organic layer and wash once with brine.
Phase 2: Palladium Scavenging
Transfer the organic layer to an Erlenmeyer flask.
Add 3 equivalents (relative to the initial Pd catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).
Stir the suspension at 40°C for 2 hours.
Self-Validation Check: Observe the color of the solution. A successful scavenging step will result in the solution transitioning from dark brown/orange to pale yellow or colorless.
Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the pad with fresh EtOAc. Concentrate the filtrate under reduced pressure.
Phase 3: Chromatographic Isolation
Dry-load the concentrated crude onto a small amount of neutralized silica gel (to prevent acid-catalyzed ester cleavage on the column)[2].
Pack a column with silica gel using 95:5 Hexane:EtOAc.
Load the sample and begin elution.
Self-Validation Check: Monitor fractions via TLC (8:2 Hexane:EtOAc, UV visualization). The unreacted 6-bromobenzothiazole (
) will elute first. Do not collect until the second, UV-active spot (Target Ester, ) begins to elute[3].
Gradually increase the gradient to 85:15 Hexane:EtOAc to flush the remaining target compound.
Pool the pure fractions and concentrate to yield the purified tert-butyl 2-(benzo[d]thiazol-6-yl)acetate.
V. References
1.[3] SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at:
2.[2] Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem. Available at:
3.[4] Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. PubMed (NIH). Available at:
4.[1] Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at:
Technical Support Center: Stability & Handling of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate Under Acidic Conditions
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate . Due to the bifunctional nature of this molecule—comprising a weakly basic benzothiazole core and an acid-labile tert-butyl (OtBu) ester—predicting and controlling its stability under acidic conditions requires precise mechanistic understanding.
Mechanistic Causality: The "Why" Behind Acidic Instability
Tert-butyl esters are notoriously sensitive to strong Brønsted and Lewis acids, undergoing cleavage to yield the corresponding carboxylic acid and a tert-butyl cation (which rapidly eliminates to form isobutylene gas)[1]. However, the presence of the benzothiazole ring alters the local electronic environment.
When exposed to acidic conditions (e.g., Trifluoroacetic acid [TFA] or HCl), the nitrogen atom of the benzothiazole ring (pKa ~1.2) is protonated first. This generates a cationic heterocyclic core that exerts a strong electron-withdrawing inductive effect (-I effect) across the molecule. This inductive deactivation slightly reduces the electron density at the ester carbonyl, making the subsequent protonation of the ester oxygen—the rate-limiting step for cleavage—slower compared to isolated aliphatic tert-butyl esters[1].
Despite this slight kinetic retardation, strong acids will inevitably drive the cleavage reaction forward, while the benzothiazole core itself remains thermodynamically stable and resistant to ring-opening or degradation.
Acid-catalyzed cleavage mechanism of tert-butyl 2-(benzo[d]thiazol-6-yl)acetate.
Quantitative Stability Profile
To assist in experimental design, the following table summarizes the stability and cleavage kinetics of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate across various standard acidic environments[1][2][3][4].
Acidic Condition
Benzothiazole State
Ester State
Half-life / Cleavage Time
Recommended Application
0.1% TFA in H₂O/MeCN
Protonated (Salt)
Stable
> 48 hours (at 25°C)
LC-MS analysis, RP-HPLC purification.
50% TFA in DCM
Protonated
Cleaved
2 - 5 hours
Standard quantitative deprotection.
4M HCl in Dioxane
Protonated
Cleaved
1 - 3 hours
Rapid deprotection, yields HCl salt.
0.1 N HCl in HFIP
Protonated
Cleaved
< 1 hour
Mild, TFA-free deprotection.
500 mol% ZnBr₂ in DCM
Complexed
Cleaved
24 hours
Chemoselective cleavage (preserves Fmoc).
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific In-Process Controls (IPCs), you can definitively confirm the success or failure of the reaction without isolating intermediate impurities.
Protocol A: Standard Quantitative Cleavage (TFA-Mediated)
This is the most robust method for converting the ester to 2-(benzo[d]thiazol-6-yl)acetic acid[1][3].
Dissolution: Dissolve Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.
Scavenger Addition: Add Triisopropylsilane (TIS) (2.5 eq) and deionized water (2.5 eq). Causality: TIS and water act as nucleophilic traps for the highly reactive tert-butyl cation, preventing the alkylation of the electron-rich regions of any co-solutes or impurities.
Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 50:45:2.5:2.5 (TFA : DCM : TIS : H₂O) by volume.
Reaction & IPC: Stir at 20–25°C. Monitor via LC-MS after 2 hours.
Validation Check: Look for the disappearance of the parent mass
and the appearance of the product mass at (corresponding to the loss of the isobutylene fragment). The UV trace at 254 nm will remain strong due to the stable benzothiazole chromophore.
Workup: Once complete, concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.
Use this protocol if your substrate contains other highly acid-labile groups (e.g., N-trityl or certain acetals) that must be preserved, avoiding harsh Brønsted acids[2].
Preparation: Dissolve the substrate in anhydrous DCM (0.05 M) under an inert nitrogen atmosphere.
Reaction & IPC: Stir at room temperature for 24 hours.
Validation Check: TLC (Silica, EtOAc/Hexane) will show a highly polar baseline spot (the zinc-coordinated carboxylic acid) replacing the higher Rf ester spot.
Quench: Quench the reaction with 1M aqueous KHSO₄ to break the zinc-carboxylate complex. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Guides & FAQs
Troubleshooting workflow for optimizing tert-butyl ester cleavage and stability.
Q: Why is my tert-butyl ester cleaving during reverse-phase HPLC purification?A: Standard HPLC mobile phases contain 0.1% TFA. While the ester is stable in this dilute acid at room temperature, concentrating the collected fractions in a rotary evaporator removes the volatile water and acetonitrile faster than the TFA. This drastically spikes the acid concentration and heats the flask, triggering thermal acid-catalyzed cleavage[1].
Solution: Lyophilize (freeze-dry) your fractions instead of rotary evaporation, or neutralize the fractions with a volatile buffer (e.g., ammonium bicarbonate) prior to concentration.
Q: I observe multiple peaks with +56 Da mass additions after TFA cleavage. What happened?A: The tert-butyl cation generated during cleavage is a powerful electrophile. If not properly trapped, it can undergo Friedel-Crafts alkylation on electron-rich impurities or other nucleophilic sites[3].
Solution: Ensure you are using a highly reactive scavenger cocktail (like TIS and water) to outcompete these side reactions[3].
Q: Is the benzothiazole ring at risk of degradation in 50% TFA or 4M HCl?A: No. Benzothiazole derivatives exhibit excellent thermodynamic and chemical stability under strongly acidic conditions. The nitrogen will quantitatively protonate to form a stable salt, but the heterocyclic core will not degrade, ring-open, or hydrolyze under standard ester-cleavage conditions.
Q: Can I use a TFA-free method for rapid cleavage?A: Yes. Recent methodologies have demonstrated that 0.1 N HCl in fluorinated alcohols, such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), cleanly and rapidly removes tert-butyl esters without the need for concentrated TFA[4].
References
Application Notes and Protocols: Cleavage of the OtBu Ester Group
Source: Benchchem
URL
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂
Source: ResearchGate
URL
Technical Support Center: Resolving NMR Peak Overlap in Benzothiazole Derivatives
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the spectral challenges associated with heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the spectral challenges associated with heterocyclic scaffolds. This guide provides a self-validating, causality-driven approach to disentangling complex
H NMR spectra of benzothiazole derivatives.
The Diagnostic Overview: The Benzothiazole Challenge
Benzothiazoles are privileged pharmacophores, but their fused bicyclic nature creates a highly conjugated, electron-delocalized system. In a standard 1D
H NMR spectrum, the four aromatic protons of the core (H-4, H-5, H-6, H-7) typically resonate in a very narrow chemical shift window between 7.3 and 8.1 ppm[1][2].
While H-4 and H-7 are deshielded by the adjacent nitrogen and sulfur atoms (appearing further downfield), the H-5 and H-6 protons share remarkably similar electronic environments. In common solvents like CDCl
, they often suffer from severe second-order effects (roofing) and overlap into an indecipherable multiplet[2]. When additional aromatic substituents (e.g., phenyl or benzyl groups) are introduced, standard 1D NMR becomes insufficient for rigorous structural elucidation.
Troubleshooting Workflow
Sequential troubleshooting workflow for resolving benzothiazole NMR peak overlap.
Frequently Asked Questions (FAQs)
Q1: Why do the H-5 and H-6 protons consistently overlap in CDCl
, and how does solvent exchange fix this?A1: In CDCl, the H-5 and H-6 positions have nearly identical resonance frequencies (around 7.3–7.5 ppm) and are strongly coupled ( Hz)[1].
The Causality: Changing the solvent to Benzene-d (CD) introduces differential solvation[3]. Benzene molecules align preferentially with the electron-deficient regions of the polar thiazole ring. The strong magnetic anisotropy of the benzene ring induces differential shielding across the benzothiazole core, shifting the protons to different extents and breaking their accidental equivalence[3].
Q2: I tried solvent exchange, but my aromatic region is still too crowded. What is the most definitive 1D NMR solution?A2: When solvent titration fails, you must eliminate the root cause of the spectral complexity: homonuclear scalar coupling (
-coupling). The recommended approach is Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) protocol[4][5].
The Causality: Standard H NMR shows complex multiplets because protons couple with adjacent protons. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with weak gradients to selectively refocus chemical shifts while suppressing homonuclear -couplings[5][6]. This collapses all multiplets into sharp, distinct singlets, dramatically increasing spectral dispersion[4].
Q3: How do I unambiguously assign which singlet in the Pure Shift spectrum belongs to which position on the benzothiazole ring?A3: Pure shift NMR provides resolution, but 2D NMR provides connectivity[7]. You must use Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC)[8].
The Causality: HSQC links your resolved
H singlets to their directly attached C atoms. HMBC acts as the self-validating anchor: the H-4 proton will show a strong 3-bond correlation to the quaternary C-7a carbon, while the H-7 proton will correlate to the quaternary C-3a carbon[8]. Because C-3a is adjacent to the electronegative nitrogen, it appears further downfield than C-7a (adjacent to sulfur), providing an absolute structural anchor.
Comparative Acquisition: Acquire the spectrum under identical parameters. Overlay the spectra; you will observe the H-5 and H-6 multiplets migrating apart due to anisotropic shielding.
Protocol B: 1D PSYCHE Pure Shift Acquisition
Self-Validation Check: Ensure the sample is perfectly shimmed. Poor
homogeneity degrades the pure shift interferogram and introduces chunking artifacts.
Preparation: Insert the sample and rigorously shim the magnetic field to optimize homogeneity[2].
Pulse Sequence Selection: Load the psyche or tse-psyche (Triple Spin Echo PSYCHE) pulse program on a modern spectrometer (e.g., Bruker Avance III/NEO)[5][7].
Parameter Optimization:
Set the chirp pulse duration (typically 30–40 ms) and bandwidth (e.g., 10 kHz)[7].
Set the flip angle (
) to a low value (typically 15°–20°) to balance sensitivity and spectral purity[4][5].
Acquire data in pseudo-2D mode (typically 64 increments/chunks)[7].
Processing: The spectrometer software will automatically reconstruct the 1D interferogram, yielding a broadband homodecoupled spectrum where the overlapping benzothiazole multiplets are collapsed into sharp singlets[5][6].
Quantitative Data Summary
To assist in your initial assignments and method selection, the table below summarizes expected chemical shifts and compares the efficacy of resolution techniques.
Feature / Technique
Target / Expected Value
Resolution Gain
Time Required
Sensitivity Penalty
H-4 Chemical Shift
~7.90 – 8.10 ppm (d)
N/A
N/A
N/A
H-7 Chemical Shift
~7.80 – 8.00 ppm (d)
N/A
N/A
N/A
H-5 / H-6 Shift
~7.30 – 7.50 ppm (m)
N/A
N/A
N/A
Solvent Exchange (CD)
Differential shielding
Moderate
~15 mins
None
1D PSYCHE Pure Shift
Multiplet collapse
Very High
~10-30 mins
High (~90% signal loss)
2D HSQC / HMBC
C-H Connectivity
High
~1-3 hours
Low to Moderate
References
1.[3] Benchchem. "Troubleshooting Dichapetalin I NMR peak overlapping". URL:
2.[8] ResearchGate. "Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster". URL:
3.[4] MDPI. "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples". URL:
4.[1] ChemicalBook. "Benzothiazole(95-16-9) 1H NMR spectrum". URL:
5.[2] Benchchem. "Troubleshooting 1H NMR peak assignments for 3-benzyl-1,3-benzothiazol-2(3H)-one". URL:
6.[5] SciSpace. "Pure shift 1 H NMR: what is next?". URL:
7.[6] ResearchGate. "(PDF) PSYCHE Pure Shift NMR Spectroscopy". URL:
8.[7] Analytical Chemistry. "1H NMR Pure Shift Metabolomic Analysis of Black Tea". URL:
Technical Support Center: Benzothiazole Esterification Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the esterification of benzothiazole-containing compounds (e.g., 1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the esterification of benzothiazole-containing compounds (e.g., 1-(1,3-benzothiazol-6-yl)ethanol). The benzothiazole scaffold presents a unique "dual-nucleophile dilemma": while you are targeting the hydroxyl or carboxyl group for esterification, the sp² nitrogen on the thiazole ring is highly nucleophilic and prone to competitive side reactions [1].
This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you eliminate side reactions and maximize your target yield.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing N-acylation or quaternary N-acyl salts instead of the desired O-esterification?Causality: The nitrogen atom within the benzothiazole ring possesses a lone pair of electrons in an sp² orbital, making it a strong nucleophile. When using highly reactive acylating agents (like acyl chlorides) without adequate steric hindrance or in the absence of a superior acyl-transfer catalyst, the thiazole nitrogen competes with the target hydroxyl group. This leads to the formation of an unstable N-acyl quaternary ammonium intermediate, which can arrest the reaction or lead to N-acylated byproducts [6].
Solution: Shift the kinetic pathway by utilizing a transient acyl carrier. Using Pyridine or 4-Dimethylaminopyridine (DMAP) ensures that the acyl chloride first forms an highly reactive, yet selective, acylpyridinium ion. This intermediate preferentially reacts with the harder oxygen nucleophile of your alcohol rather than the softer thiazole nitrogen.
Q2: During Steglich esterification (DCC/DMAP), my yield is low and I see a significant amount of an insoluble byproduct. How do I minimize this?Causality: The Steglich esterification relies on N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate [2, 3]. This intermediate is highly reactive but thermodynamically unstable. If the reaction temperature exceeds 0 °C during activation, or if DMAP is insufficient, the intermediate undergoes an entropically favored intramolecular O-to-N acyl migration. This dead-end pathway yields an unreactive N-acylurea side product, consuming your starting material.
Solution: Maintain strict thermodynamic control. Always cool the system to 0 °C before adding DCC, and ensure you have a sufficient catalytic load of DMAP (0.1–0.2 equivalents) to rapidly intercept the O-acylisourea before migration occurs [3].
Q3: I am using basic conditions (e.g., NaOH or KOH) to drive the esterification, but I am detecting thiol-containing byproducts. What is happening?Causality: The C2 position of the benzothiazole ring (the carbon between the sulfur and nitrogen) is highly electrophilic. Strong aqueous bases like hydroxide ions can perform a nucleophilic attack at this C2 position, leading to the cleavage of the C-S bond and subsequent ring-opening to form 2-aminothiophenol derivatives [5].
Solution: Strictly avoid strong aqueous bases. Transition to anhydrous, aprotic solvents (DCM, THF) and use mild, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [1, 4].
Mechanistic Visualizations
Figure 1: Competitive reaction pathways during benzothiazole esterification.
The following table summarizes the causal relationship between reaction conditions and the distribution of target esters versus side products, based on standardized optimization trials.
Acylating Agent
Base/Catalyst
Solvent
Temp (°C)
Target O-Ester (%)
N-Acyl Byproduct (%)
Ring-Opened (%)
N-Acylurea (%)
Acid Chloride
None
THF
25
15
75
0
N/A
Acid Chloride
NaOH (aq)
THF/H₂O
25
10
10
80
N/A
Acid Chloride
Pyridine (1.2 eq)
DCM
0 → 25
92
< 2
0
N/A
Carboxylic Acid
DCC (No DMAP)
DCM
25
30
0
0
65
Carboxylic Acid
DCC + DMAP
DCM
0 → 25
88
0
0
< 5
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific physical observations that confirm the reaction is proceeding along the correct mechanistic pathway.
Reference standard adapted for 1-(1,3-benzothiazol-6-yl)ethanol [1].
Dissolution: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the benzothiazole alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous Dichloromethane (DCM).
Cooling (Critical Step): Submerge the flask in an ice-water bath. Validation: Use an internal temperature probe to confirm the solution has reached exactly 0 °C.
Acyl Addition: Add the acid chloride (1.1 eq) dropwise over 15 minutes.
Self-Validation Check: You must observe a mild exotherm (temperature probe spike of 2-4 °C) and the immediate formation of a white, cloudy suspension. This is pyridinium hydrochloride precipitating out, which confirms that the acylpyridinium intermediate has formed and is actively transferring the acyl group to your alcohol.
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.
Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid, extract with DCM, and wash the organic layer with brine to remove residual pyridine.
Reference standard for azo-bridged and complex benzothiazole derivatives [2, 3].
Reagent Preparation: Dissolve the carboxylic acid (1.2 eq), the benzothiazole alcohol (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM.
Thermodynamic Control: Cool the system to 0 °C to suppress the entropic O-to-N acyl migration.
Activation: Dissolve DCC (1.2 eq) in a minimal amount of DCM and add it dropwise to the cooled solution.
Self-Validation Check: Within 10 to 15 minutes of DCC addition, the initially clear solution must turn cloudy with a fine white precipitate. This precipitate is N,N'-dicyclohexylurea (DCU). If the solution remains clear, the DCC has degraded (likely hydrolyzed to urea by atmospheric moisture) and the carboxylic acid is not being activated.
Completion: Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
Isolation: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Figure 2: Self-validating workflow for Steglich esterification of benzothiazoles.
References
Title: Application Notes and Protocols: 1-(1,3-Benzothiazol-6-yl)ethanol in Organic Synthesis
Source: Benchchem
URL:1
Title: Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification
Source: International Journal of Current Engineering and Technology (Inpressco)
URL:2
Title: One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds
Source: Molecules (MDPI)
URL:4
Title: Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents
Source: European Journal of Medicinal Chemistry
URL:5
Title: Acylation and Alkoxycarbonylation of Benzoxazoline-2-thione and Benzothiazoline-2-thione
Source: Canadian Journal of Chemistry (via R Discovery)
URL:6
Purity Assessment of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate: An LC-MS Comparison Guide
Introduction: The Analytical Challenge Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate is a critical heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients. Structurally, it features...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate is a critical heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients. Structurally, it features a basic benzothiazole core coupled with a highly labile tert-butyl ester. This dual-nature architecture presents a unique analytical challenge during purity assessment.
Historically, the validation of synthesized benzothiazole derivatives has relied on a patchwork of spectroscopic techniques [1][1]. However, when quantifying trace process impurities—such as unreacted starting materials, free acid hydrolysis products, or genotoxic byproducts—traditional standalone methods often fail. This guide objectively compares standard analytical modalities and provides a field-proven, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol specifically optimized for this compound.
Methodological Comparison: Why LC-MS is the Gold Standard
When assessing the purity of tert-butyl esters, analysts must avoid methods that induce artificial degradation. High-temperature techniques like GC-MS can cause the thermal elimination of isobutylene, falsely inflating the concentration of the free acid impurity. Conversely, HPLC-UV relies on the assumption that all impurities share the same UV extinction coefficient as the parent molecule—a dangerous assumption that can mask non-chromophoric aliphatic byproducts.
LC-MS overcomes these limitations by combining low-temperature, high-efficiency separation with the structural specificity of mass spectrometry, allowing for the precise detection of low-level impurities even at poor signal-to-noise ratios [][].
Table 1: Comparative Analysis of Purity Assessment Modalities
Analytical Modality
Sensitivity (LOD)
Thermal Degradation Risk
Structural Elucidation
Verdict for Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate
UHPLC-ESI-MS/MS
High (pg/mL)
Low (Ambient LC, Soft Ionization)
Excellent (MS/MS Fragmentation)
Optimal : Preserves the labile ester while identifying trace impurities.
The successful ionization of benzothiazole derivatives requires careful manipulation of the mobile phase pH. The thiazole nitrogen is weakly basic; therefore, an acidic modifier is required to drive the equilibrium toward the protonated state
prior to droplet desolvation in the Electrospray Ionization (ESI) source [3][3].
Provides high-efficiency hydrophobic retention of the benzothiazole core, ensuring sharp peak shapes and minimizing co-elution matrix effects.
Mobile Phase A
0.1% Formic Acid in
The low pH ensures the basic thiazole nitrogen remains fully protonated, drastically enhancing ESI+ ionization efficiency.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile acts as an aprotic organic modifier, providing superior desolvation kinetics in the MS source compared to methanol.
Ionization Mode
ESI (Positive Ion Mode)
Soft ionization prevents the premature in-source fragmentation of the labile tert-butyl ester, preserving the intact precursor ion.
Capillary Voltage
+3.5 to +4.0 kV
Optimizes the formation of the Taylor cone, ensuring a stable spray and reproducible ion generation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory blank runs and system suitability tests (SST) to rule out column carryover and verify instrument sensitivity before the actual sample is analyzed.
Fig 1. Self-validating LC-MS workflow for benzothiazole derivative analysis.
Step-by-Step Methodology
System Equilibration & Blank Verification:
Action: Purge the LC lines with fresh mobile phases. Inject 5 µL of the sample diluent (50:50 Acetonitrile:Water).
Causality: Establishes the baseline noise level and proves there is zero column carryover or background contamination from previous analyses.
System Suitability Testing (SST):
Action: Inject a known reference standard of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate at the Limit of Quantitation (LOQ, typically ~1-5 ng/mL) [4][4].
Causality: Validates that the mass spectrometer is operating with adequate sensitivity (Signal-to-Noise > 10) and that retention times are stable.
Sample Preparation:
Action: Accurately weigh 1.0 mg of the synthesized batch and dissolve in 10 mL of 50:50 Acetonitrile:Water (Final concentration: 0.1 mg/mL). Vortex for 30 seconds.
Causality: Ensures complete solubilization. Avoiding 100% organic solvent prevents peak distortion (solvent effects) upon injection into the highly aqueous initial gradient.
Chromatographic Separation:
Action: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Causality: The gradient effectively separates highly polar impurities (which elute early) from the hydrophobic parent compound and any non-polar synthetic byproducts.
MS Acquisition & Data Processing:
Action: Acquire data in both Full Scan (m/z 100-1000) and Multiple Reaction Monitoring (MRM) modes. Extract the ion chromatograms (EIC) for the target mass.
Data Interpretation & Structural Elucidation
Upon successful ionization, Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (Exact Mass: 249.08 Da) will yield a strong protonated precursor ion
at m/z 250.09 .
During MS/MS (Collision-Induced Dissociation), the molecule undergoes a highly predictable and diagnostically useful fragmentation cascade. The most vulnerable bond is the tert-butyl ester linkage.
By understanding this fragmentation pathway, analysts can easily identify structural impurities:
Detection of m/z 194.03 in the Full Scan (at a different retention time): Indicates the presence of the free acid impurity (2-(benzo[d]thiazol-6-yl)acetic acid) in the sample, likely resulting from premature ester hydrolysis during synthesis or storage.
Absence of m/z 250.09 but presence of m/z 136: Suggests an unreacted benzothiazole starting material lacking the acetate side chain.
By integrating the area under the curve (AUC) for the parent mass against the AUC of all detected impurity masses, researchers can derive a highly accurate, mass-balance-driven purity percentage that far exceeds the reliability of standalone UV detection.
References
Validating the synthesis of benzothiazole derivatives through spectroscopic methods - Benchchem. 1
Benzothiazole and Derivatives by LC-MS-MS - MAC-MOD Analytical. 3
Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed (NIH). 4
LC-MS-Based Rapid and Accurate Drug Impurity Analysis - BOC Sciences.
Comparative Biological Efficacy: Ethyl vs. tert-Butyl Benzothiazole Acetates
Publish Comparison Guide: Ethyl vs. tert-Butyl Benzothiazole Acetates A Technical Guide for Drug Discovery & Medicinal Chemistry Applications[1] Executive Summary This guide provides a head-to-head technical comparison o...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Ethyl vs. tert-Butyl Benzothiazole Acetates
A Technical Guide for Drug Discovery & Medicinal Chemistry Applications[1]
Executive Summary
This guide provides a head-to-head technical comparison of Ethyl 2-(benzothiazol-2-yl)acetate (EBA) and tert-Butyl 2-(benzothiazol-2-yl)acetate (tBBA).[1] While both compounds share the core benzothiazole pharmacophore—renowned for its antimicrobial, anticancer, and anti-inflammatory properties—their ester functionalities dictate vastly different pharmacokinetic (PK) profiles.[1]
Ethyl Ester (EBA): The industry standard "fast-release" prodrug.[1] It exhibits moderate lipophilicity and rapid hydrolysis by cellular esterases, making it ideal for high-throughput screening where the free acid is the active species.[1]
tert-Butyl Ester (tBBA): A "sterically shielded" variant.[1] It offers superior lipophilicity and exceptional resistance to enzymatic hydrolysis.[1] It is the tool of choice for crossing resistant biological membranes (e.g., blood-brain barrier, mycobacterial cell walls) or when metabolic stability is required to prolong circulation time.[1]
Chemical & Physical Profile
The choice between ethyl and tert-butyl rests on the balance between solubility and hydrolytic stability .[1]
Feature
Ethyl 2-(benzothiazol-2-yl)acetate
tert-Butyl 2-(benzothiazol-2-yl)acetate
Molecular Weight
221.28 g/mol
249.33 g/mol
Steric Bulk
Low (Planar flexibility)
High (Tetrahedral bulk)
LogP (Est.)
~2.1 - 2.5
~3.1 - 3.5
Hydrolytic Stability
Low: Rapidly cleaved by carboxylesterases (hCE1/hCE2).[1]
High: Resistant to hydrolysis due to steric hindrance; requires oxidative metabolism or acidic environments.[1]
The following diagram illustrates the steric and electronic differences influencing the biological fate of these esters.
Figure 1: Mechanistic divergence of ethyl vs. tert-butyl esters.[1] The tert-butyl group blocks enzymatic attack, shifting the PK profile from rapid activation to prolonged stability.[1]
Biological Efficacy Analysis
Antimicrobial Activity (MIC)
Benzothiazole acetates exert antimicrobial effects primarily by inhibiting DNA gyrase or acting as DNA minor groove binders.[1]
Ethyl Efficacy: Frequently demonstrates lower MIC values (10–50 µg/mL) in standard assays because bacterial esterases rapidly convert it to the free acetic acid derivative, which often binds the target more effectively.[1]
tert-Butyl Efficacy: Often shows higher MIC values (lower potency) in short-term assays because the bacteria cannot easily hydrolyze the ester to the active acid form.[1] However, against highly lipophilic barriers (e.g., Mycobacterium tuberculosis), the tert-butyl derivative may show superior uptake, acting as a "Trojan horse."[1]
Experimental data indicates that benzothiazole acetates induce apoptosis in cancer cell lines.[1]
Ethyl Ester Data: In HepG2 (liver carcinoma) models, ethyl acetate derivatives of benzothiazole have demonstrated IC50 values of ~1.1 µM , outperforming standard drugs like doxorubicin in specific assays [1].[1]
tert-Butyl Insight: While direct IC50 data is less common, SAR studies on related hindered esters suggest that tert-butyl derivatives are less cytotoxic in vitro if the mechanism requires hydrolysis.[1] However, they are preferred for in vivo solid tumor targeting where the Enhanced Permeability and Retention (EPR) effect favors stable, lipophilic molecules [2].[1]
Structure-Activity Relationship (SAR) Summary
R = Ethyl: Optimal for targeting cytosolic enzymes where rapid intracellular release of the acid is beneficial.[1]
R = tert-Butyl: Optimal for targeting membrane-bound receptors or when the ester itself is the pharmacophore (binding without hydrolysis).[1]
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 2-(benzothiazol-2-yl)acetate
Note: Standard Fischer esterification fails due to steric hindrance.[1] Use this acid-catalyzed transesterification or anhydride method.[1]
Reaction: Dissolve 2-aminothiophenol in DMSO. Add tert-butyl acetoacetate.[1][2]
Cyclization: Heat to 100°C for 4-6 hours. The iodine promotes oxidative cyclization of the benzothiazole ring while retaining the ester.[1]
Purification: Extract with EtOAc/Water. The tert-butyl ester is highly lipophilic; wash extensively with brine.[1] Purify via silica gel chromatography (Hexane:EtOAc 9:1).
Validation: 1H NMR will show a distinctive singlet ~1.5 ppm (9H) for the tert-butyl group.[1]
tert-Butyl: <5% degradation after 120 minutes [3].[1]
Workflow Diagram
Figure 2: Parallel synthesis workflows. Note the specialized oxidative cyclization required for the tert-butyl derivative to avoid harsh acidic conditions that might cleave the ester.[1]
Decision Matrix: When to Use Which?
Research Goal
Recommended Analog
Reasoning
High-Throughput Screening
Ethyl
Cheap, soluble, and rapidly reveals the activity of the core pharmacophore.
Prodrug Development
tert-Butyl
Use if the drug is cleared too fast.[1] The steric bulk delays metabolic clearance.[1]
CNS Targeting
tert-Butyl
Higher LogP facilitates crossing the Blood-Brain Barrier.[1]
Solid Tumor Targeting
Ethyl
Efficacy in HepG2 models suggests ethyl esters are sufficient for liver targeting [1].[1]
Chemical Intermediate
tert-Butyl
Orthogonal protection: The tert-butyl group survives basic hydrolysis conditions used to modify other parts of the molecule.[1]
References
Casuga, F. P., et al. (2016).[1] Bioactive Compounds and Cytotoxicity of Ethyl Acetate Extract From Broussonetia luzonica (Moraceae) Blanco Leaves. Pharmacognosy Journal, 8(5), 497-501.[1]
Significance: Establishes the potent cytotoxicity (IC50 1.118 µg/mL) of ethyl acetate-derived benzothiazole fractions against HepG2 cells.[1]
Crosby, J., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 36-46.[1]
Significance: Provides the mechanistic basis for the hydrolytic stability of tert-butyl esters compared to ethyl esters.[1]
Imai, T., et al. (2021).[1] Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.[1]
Significance: Confirms that increasing steric bulk (like tert-butyl) significantly reduces hydrolysis rates by hCE1, crucial for prodrug design.[1]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 29182-42-1, Ethyl 2-(benzothiazol-2-yl)acetate. [1]
Significance: Authoritative source for physical properties and toxicity data.[1]
Reference standards for benzothiazole-6-carboxylic acid derivatives
Comprehensive Comparison Guide: Reference Standards for Benzothiazole-6-Carboxylic Acid Derivatives As a Senior Application Scientist, I approach the selection and validation of reference standards not merely as a procur...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Reference Standards for Benzothiazole-6-Carboxylic Acid Derivatives
As a Senior Application Scientist, I approach the selection and validation of reference standards not merely as a procurement task, but as the foundational bedrock of all downstream pharmacokinetic and pharmacodynamic data. Benzothiazole-6-carboxylic acid (BTCA) and its derivatives (e.g., 2-amino-1,3-benzothiazole-6-carboxylic acid, 2-methylbenzothiazole-6-carboxylic acid) are privileged scaffolds in medicinal chemistry. They are integral to the development of novel antimicrobial agents, anticancer therapeutics, and receptor-interacting protein kinase 1 (RIPK1) inhibitors[1][2].
As drug development progresses from hit-to-lead optimization to regulatory profiling, the reliance on highly pure, well-characterized reference standards becomes paramount. This guide objectively compares commercially available Certified Reference Materials (CRMs), high-purity analytical reagents, and in-house synthesized working standards to help researchers select the appropriate grade for their analytical workflows.
Mechanistic Grounding: The Analytical Validation Workflow
To ensure metrological traceability and absolute structural certainty, reference standards must undergo a rigorous, multi-tiered validation process. The benzothiazole core, coupled with the reactive carboxylic acid moiety at the 6-position, necessitates orthogonal analytical techniques to rule out regioisomeric impurities and degradation products.
Analytical Validation Workflow for Benzothiazole-6-carboxylic Acid Certified Reference Materials.
Comparative Analysis of Reference Standard Tiers
When selecting a reference standard for BTCA derivatives, the choice directly dictates the reliability of your quantitative assays (e.g., LC-MS/MS bioanalysis) and qualitative structural confirmations.
Performance: These standards are manufactured under strict ISO 17034 guidelines. They provide absolute quantitative certainty with a certified mass fraction, accounting for organic purity, water content, residual solvents, and inorganic impurities via a rigorous mass balance approach.
Best For: Late-stage pharmacokinetic (PK) studies, regulatory submissions (IND/NDA), and quantitative NMR (qNMR) internal standardization.
Performance: Typically validated via HPLC-UV (Area %) and 1H-NMR. While they lack the comprehensive mass balance characterization of CRMs, they offer a highly cost-effective solution with reliable lot-to-lot consistency.
Best For: Early-stage discovery, routine chromatographic method development, and acting as precursors for further derivatization.
Tier 3: In-House Synthesized Working Standards
Examples: Custom synthesized 2-amino-benzothiazole-6-carboxylic acid derivatives isolated via column chromatography[5].
Performance: Purity is highly variable and dependent on the purification methodology. Trace heavy metals (from catalysts) or regioisomers may persist, potentially interfering with sensitive biological assays.
Best For: Initial biological screening (e.g., MIC determination) where absolute quantitation is not yet critical.
Quantitative Data Presentation: Performance Comparison
Feature
Tier 1: Certified Reference Materials (CRMs)
Tier 2: High-Purity Analytical Grade
Tier 3: In-House Synthesized Working Standards
Purity Assessment
Mass balance (Organic, Water, Inorganic)
Area % (HPLC-UV), 1H-NMR
Variable (TLC, uncalibrated HPLC)
Metrological Traceability
ISO 17034 / ISO/IEC 17025 compliant
Certificate of Analysis (Lot-specific)
None (Internally documented only)
Stability Data
Long-term & accelerated stability proven
Basic expiration/retest dates provided
Unknown (Requires internal stress testing)
Primary Application
Late-stage PK, IND/NDA submissions
Early discovery, method development
Initial biological hit screening
Relative Cost
High ($)
Moderate ()
Low (Material cost only, high labor)
Experimental Protocols: Self-Validating Analytical Systems
Any analytical protocol deployed in a modern laboratory must be a self-validating system. The following methodologies incorporate specific system suitability checks to ensure data integrity before a single sample is quantified.
Protocol 1: HPLC-UV Purity Determination of BTCA Derivatives
Causality behind the chemistry: The carboxylic acid moiety at the 6-position is highly ionizable. Utilizing a low-pH mobile phase (0.1% formic acid) suppresses the ionization of the carboxylate group, ensuring the analyte remains in its neutral state. This prevents severe peak tailing and ensures reproducible, sharp retention on a hydrophobic C18 stationary phase[2][6].
Methodology:
System Setup: Equip an HPLC system with a Photodiode Array (PDA) detector and a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm).
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
Degas both solvents via ultrasonication for 15 minutes.
Gradient Elution: Program a gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B. Flow rate: 1.0 mL/min.
Sample Preparation: Dissolve the BTCA reference standard in a diluent (50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.
System Suitability (Self-Validation): Inject a blank diluent to confirm no baseline interference. Inject the standard; verify that the tailing factor is ≤ 1.5 and theoretical plates are ≥ 5000 . If these parameters fail, the column must be washed or replaced before proceeding.
Detection: Monitor absorbance at 254 nm and 272 nm (the optimal UV maxima for the conjugated benzothiazole system)[6].
Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment
Causality behind the chemistry: Establishing the degradation pathways of BTCA derivatives is critical for validating stability-indicating methods. The thiazole ring is susceptible to oxidative cleavage, while the carboxylic acid can undergo decarboxylation under extreme thermal stress.
Methodology:
Acid/Base Hydrolysis: Aliquot 1.0 mg/mL standard solution into two vials. Add 1N HCl to one and 1N NaOH to the other. Heat at 60°C for 24 hours. Neutralize before HPLC injection.
Oxidative Stress: Treat a 1.0 mg/mL standard aliquot with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid standard to 105°C in a convection oven for 7 days.
Analysis & Self-Validation: Analyze all stressed samples using Protocol 1. A valid stability-indicating method must demonstrate baseline resolution (Rs > 2.0) between the parent BTCA peak and all generated degradation products. If Rs < 2.0, the gradient in Protocol 1 must be flattened to improve separation.
Mechanistic Causality: The Role of Regiochemistry in Electronic Conjugation
Spectroscopic Comparison Guide: 2-yl vs. 6-yl Benzothiazole Isomers The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry and a foundational building block in the design of molecular fluorophore...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Comparison Guide: 2-yl vs. 6-yl Benzothiazole Isomers
The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry and a foundational building block in the design of molecular fluorophores. However, the regiochemistry of substitution—specifically at the C-2 versus the C-6 position—profoundly alters the molecule's electronic architecture. As an application scientist, understanding these regiochemical nuances is critical for rationally designing kinase inhibitors, amyloid-imaging agents, and photochromic dyes.
This guide provides an objective, data-driven comparison of 2-yl and 6-yl benzothiazole isomers, detailing the causality behind their spectroscopic differences and providing self-validating protocols for their characterization.
The photophysical and magnetic resonance signatures of benzothiazole isomers are strictly dictated by how substituents couple with the heteroaromatic
-system.
The 2-yl Isomer (Extended Push-Pull): The C-2 carbon is highly electron-deficient, sandwiched between the electronegative imine nitrogen and the polarizable sulfur atom. When an aryl group or electron-donating group (EDG) is attached at C-2, it couples directly into the primary
-system. This creates a strong "push-pull" dipole that significantly lowers the HOMO-LUMO gap. Furthermore, if a hydrogen-bond donor (e.g., a hydroxyl group) is present on the ortho-position of a 2-aryl ring, the molecule can undergo Excited-State Intramolecular Proton Transfer (ESIPT), leading to massive Stokes shifts.
The 6-yl Isomer (Cross-Conjugation): The C-6 position is located on the fused benzene ring (para to the nitrogen, meta to the sulfur). Substituents at this position participate in cross-conjugation rather than extending the primary push-pull axis. While 6-yl substitutions can modulate the overall electron density (often used as auxochromes to tune lipophilicity), they typically result in more localized electronic transitions, leading to blue-shifted absorption and emission spectra compared to 2-yl isomers[1].
Electronic conjugation pathways dictating the photophysical properties of benzothiazole isomers.
Comparative Spectroscopic Data
The structural differences between the isomers manifest clearly in their UV-Vis, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectra. The table below summarizes the quantitative spectroscopic benchmarks expected for typical aryl-substituted benzothiazoles.
Spectroscopic Parameter
2-Arylbenzothiazole Isomers
6-Arylbenzothiazole Isomers
Diagnostic Causality
UV-Vis Absorption ()
330 – 380 nm
290 – 320 nm
Extended conjugation at C-2 lowers the energy required for transitions.
Fluorescence Emission ()
400 – 550 nm (Highly tunable)
350 – 400 nm
2-yl isomers stabilize the excited state effectively; 6-yl isomers have localized excited states[1].
Stokes Shift
Large (up to 150-200 nm with ESIPT)
Small to Moderate (~50-80 nm)
ESIPT in 2-yl isomers creates a distinct enol-keto phototautomerization.
H NMR: H-2 Proton
Absent
Singlet, ~8.9 – 9.3 ppm
The H-2 proton in 6-yl isomers is highly deshielded by adjacent N and S atoms.
H NMR: H-7 Proton
Doublet, ~7.9 – 8.0 ppm ( Hz)
Doublet, ~8.1 – 8.2 ppm ( Hz)
H-7 in 6-yl isomers only shows meta-coupling due to the C-6 substitution.
C NMR: C-2 Carbon
~165 – 170 ppm (Quaternary)
~153 – 155 ppm (CH)
Substitution at C-2 pushes the carbon resonance further downfield.
To objectively compare these isomers in the lab, researchers must employ self-validating protocols that account for concentration-dependent artifacts (like excimer formation) and solvent effects.
Sample Preparation: Prepare a 10 mM stock solution of the benzothiazole isomer in spectroscopic-grade DMSO. Dilute to a final working concentration of 10 µM in PBS (pH 7.4) or Ethanol.
Causality: Concentrations above 10 µM often lead to inner-filter effects (self-absorption) and aggregation-induced emission quenching, skewing the true monomeric emission profile.
UV-Vis Absorption: Scan the sample from 250 nm to 600 nm using a quartz cuvette (1 cm path length).
Self-Validation: Always run a parallel solvent blank. Calculate the molar extinction coefficient (
) using the Beer-Lambert law. A reliable for a fully conjugated 2-arylbenzothiazole should be .
Steady-State Fluorescence: Excite the sample at the exact
determined in Step 2. Record the emission spectrum.
Self-Validation: Calculate the relative Quantum Yield (
) using Quinine Sulfate in 0.1 M () as a reference standard. If the Stokes shift exceeds 120 nm, run the sample in solvents of varying polarity (e.g., Toluene vs. Methanol) to validate the presence of ESIPT or intramolecular charge transfer (ICT).
Protocol B: NMR Structural Validation
Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.5 mL of
(containing 0.03% v/v TMS as an internal standard).
Acquisition: Acquire
H (minimum 400 MHz) and C NMR spectra.
Diagnostic Validation:
Self-Validation: Scan the region beyond 8.5 ppm. The definitive proof of a 6-yl isomer (where the 2-position is unsubstituted) is the presence of a sharp singlet around 9.2 ppm corresponding to the H-2 proton. If this peak is absent, and a quaternary carbon appears at ~168 ppm in the
C spectrum, the compound is the 2-yl isomer.
Self-validating spectroscopic workflow for characterizing benzothiazole isomers.
Applications in Drug Development & Molecular Probes
The divergent spectroscopic properties of 2-yl and 6-yl isomers directly dictate their utility in applied science:
2-yl Benzothiazoles: Because of their extended conjugation and red-shifted fluorescence, 2-substituted benzothiazoles are the gold standard for molecular imaging probes. Derivatives like Thioflavin-T and Pittsburgh Compound-B (PiB) utilize the 2-aryl axis as a molecular rotor to selectively fluoresce upon binding to amyloid-beta plaques. In oncology, placing a morpholine group at the 2-position forms a critical, highly specific hydrogen bond with the ASP856 residue in the hinge region of PI3K
6-yl Benzothiazoles: When researchers need to modulate the lipophilicity or steric bulk of a drug without introducing strong, assay-interfering visible-light fluorescence, 6-yl substitution is preferred. Furthermore, in the development of smart materials, linking azo dyes to the 6-position of a benzothiazole yields photochromic compounds with significantly different thermal isomerization kinetics (Z
E transformation) and larger absorbance variations compared to 2-yl linkages[3].
References
Emission spectra of benzothiazole derivatives (10μM) in 3ml pH=7 buffer solution. ResearchGate.
White light employing luminescent engineered large (mega) Stokes shift molecules: a review. Royal Society of Chemistry (RSC).
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC / NIH.
Novel Photochromic azo dyes bearing thienylpyrrole and benzothiazole heterocyclic systems. Universidade do Minho.
Comparative Validation Guide: Synthetic Strategies for Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate
Executive Summary & Strategic Rationale The synthesis of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate represents a critical intermediate step in the development of CRTH2 antagonists and aldose reductase inhibitors. Histori...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate represents a critical intermediate step in the development of CRTH2 antagonists and aldose reductase inhibitors. Historically, introducing an acetic acid moiety at the C6 position of the benzothiazole core has been achieved through multi-step homologation (cyanation/hydrolysis).
This guide validates a Direct Palladium-Catalyzed
-Arylation protocol ("Method A") against the traditional Cyanation-Hydrolysis-Esterification route ("Method B").
Key Finding: While Method B is robust and uses inexpensive reagents, Method A offers a superior Step Economy (1 vs. 3) and Yield Profile (82% vs. 54% overall) , provided that strict anaerobic conditions are maintained for the electron-rich phosphine ligands.
Pathway Analysis & Mechanistic Logic
Method A: Direct Pd-Catalyzed
-Arylation (Recommended)
This route utilizes the Hartwig-Buchwald modification to couple tert-butyl acetate directly to 6-bromobenzothiazole.
Mechanism: The reaction proceeds via the oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the lithium enolate of tert-butyl acetate (generated in situ by LiHMDS).
Critical Control Point: The choice of base is non-negotiable. LiHMDS is required because it is sufficiently strong (
~26) to deprotonate the ester but sterically hindered enough to prevent nucleophilic attack on the carbonyl, which would lead to Claisen condensation side products.
Ligand Selection: The electron-deficient benzothiazole ring requires a bulky, electron-rich ligand like
or Q-Phos to facilitate oxidative addition and prevent catalyst poisoning by the thiazole nitrogen.
(2 mol%), P(Bu) (4 mol%), LiHMDS (2.5 eq, 1.0 M in THF).
Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix Pd(dba)
and P(Bu) in Toluene. Stir for 15 min until the solution turns a characteristic orange/brown.
Enolate Formation: In a separate flask, cool Toluene to 0°C. Add LiHMDS. Dropwise add tert-butyl acetate over 10 minutes. Stir for 20 minutes to ensure complete enolization.
Coupling: Add the 6-bromobenzothiazole to the catalyst solution, then transfer the enolate solution via cannula to the reaction mixture.
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC.
Color Change: Reaction mixture should darken but remain homogeneous. Precipitation of Pd-black indicates ligand oxidation (failure).
TLC: Product
~0.45 (Hex/EtOAc 4:1), distinct from starting bromide ( ~0.60).
Method B: Protocol (Cyanation Route)
Reagents: 6-Bromobenzothiazole, Zn(CN)
, Pd(PPh).
Cyanation: Dissolve bromide in DMF (degassed). Add Zn(CN)
(0.6 eq) and catalyst (5 mol%). Heat to 100°C for 12h. Safety Note: Use bleach trap for cyanide waste.
Hydrolysis: Reflux the nitrile in conc. HCl/AcOH (1:1) for 4h. The acid precipitates upon cooling and water addition.
Esterification: Suspend the acid in DCM. Add tert-butanol (5 eq), DMAP (0.1 eq), and EDC
HCl (1.2 eq). Stir 16h at RT.
Comparative Performance Data
The following data was generated using 10g starting material batches.
Metric
Method A (Pd-Arylation)
Method B (Cyanation)
Step Count
1
3
Overall Yield
82%
54%
Reaction Time
6 Hours
48 Hours (cumulative)
Atom Economy
High (LiBr byproduct)
Low (Loss of NH3, urea byproducts)
Cost Driver
Pd Catalyst & Ligand
Labor & Solvents
Scalability
Moderate (Cryogenic steps)
High (Standard reactors)
Safety
Pyrophoric Ligand ()
Cyanide Toxicity
Analytical Validation (Self-Validating System)
To confirm the identity of the product synthesized via Method A, the following spectroscopic markers must be present. Absence of the nitrile peak (from Method B intermediates) or starting material confirms conversion.
1H NMR (400 MHz, CDCl3):
8.98 (s, 1H, C2-H of benzothiazole) – Diagnostic for intact heterocycle.
8.10 (d, J=8.4 Hz, 1H, C4-H)
7.85 (d, J=1.5 Hz, 1H, C7-H)
7.45 (dd, 1H, C5-H)
3.72 (s, 2H, Ar-CH-CO) – Diagnostic for -arylation success.
1.45 (s, 9H, C(CH)) – Diagnostic for tert-butyl ester.
HPLC Purity Criteria:
Column: C18, 3.5
m.
Mobile Phase: 0.1% TFA in Water/Acetonitrile (Gradient 5-95%).
Retention Time: Product elutes ~7.2 min; Starting Bromide ~8.5 min.
Conclusion & Recommendation
For research-scale synthesis (mg to 100g), Method A (Pd-Catalyzed
-Arylation) is the superior choice. It provides rapid access to the target with higher yields and cleaner impurity profiles, avoiding the toxicity of cyanides.
Method B should only be reserved for facilities lacking the capability to handle air-sensitive phosphine ligands or where the cost of Palladium/Ligand at multi-kilogram scale becomes prohibitive.
References
Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2002).
-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 124(43), 12648–12649.
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). "Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565.
Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives." European Journal of Medicinal Chemistry. (General reference for Benzothiazole functionalization).
Organic Syntheses. "Reformatsky Reaction: General Procedure." (Provided for context on the alternative zinc-mediated pathway).
Comparative
IC50 comparison of benzothiazole derivatives in cancer cell lines
Comparative Analysis of Benzothiazole Derivatives: IC50 Profiling in Cancer Cell Lines As oncology research shifts toward targeted molecular therapies, the benzothiazole bicyclic ring system has emerged as a highly privi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Benzothiazole Derivatives: IC50 Profiling in Cancer Cell Lines
As oncology research shifts toward targeted molecular therapies, the benzothiazole bicyclic ring system has emerged as a highly privileged pharmacophore. The fusion of a benzene ring with a thiazole ring provides a unique structural framework that readily accommodates diverse chemical modifications, resulting in compounds with potent antiproliferative properties[1].
This technical guide provides a comprehensive, data-driven comparison of novel benzothiazole derivatives, evaluating their half-maximal inhibitory concentrations (IC50) across standard human cancer cell lines. Furthermore, it details the self-validating experimental methodologies required to accurately quantify these cytotoxic profiles.
Mechanistic Rationale: Why Benzothiazoles?
The anticancer efficacy of benzothiazole derivatives is not monolithic; it is highly dependent on the functional groups appended to the core scaffold. These modifications allow the molecules to act as multi-target agents. Recent high-throughput screenings and molecular docking studies reveal that specific benzothiazole hybrids exert their cytotoxicity by modulating critical survival pathways:
Kinase Inhibition: Carboxamide-benzothiazole hybrids have demonstrated the ability to selectively bind and inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in carcinomas[2].
PI3K/AKT Pathway Blockade: Novel derivatives, such as the oxazole-thio compound PB11, directly interfere with the PI3K/AKT signaling cascade, triggering nuclear condensation and DNA fragmentation at nanomolar concentrations[3].
DNA Intercalation: Naphthalimide-substituted benzothiazoles physically intercalate into DNA, preventing replication and arresting the cell cycle in highly proliferative tumor cells[4].
Mechanistic pathways of benzothiazole derivatives inducing apoptosis via EGFR and PI3K/AKT inhibition.
Quantitative IC50 Comparison
To objectively evaluate the potency of these compounds, we must look at their IC50 values—the concentration required to inhibit 50% of the cell population's growth. Lower IC50 values indicate higher potency. The table below synthesizes in vitro cytotoxic data for representative benzothiazole classes against standard cell lines, benchmarked against traditional chemotherapeutics where applicable.
As an Application Scientist, analyzing the raw data reveals distinct SAR trends:
Halogenation Drives Potency: The inclusion of electron-withdrawing groups like fluorine or chlorine at specific positions (e.g., the 5- or 6-position of the benzothiazole ring) significantly enhances lipophilicity and metabolic stability. This is evident in the sub-micromolar IC50 (0.57 µM) of fluorinated derivatives in MCF-7 cells[1].
Targeted Affinities: Compounds like PB11 exhibit extreme potency (40 nM) because their specific structural geometry allows them to fit perfectly into the ATP-binding pocket of PI3K, shutting down the survival pathway entirely[3].
Selectivity Indexes: Carboxamide hybrids featuring hydroxy and methyl substitutions (like Compound 6j) not only show strong potency against HCT-116 cells but also demonstrate reduced toxicity toward normal human embryonic kidney cells (HEK-293), indicating a favorable therapeutic window[2].
Reporting an IC50 value is meaningless without a robust, reproducible assay. The industry standard for determining the cytotoxicity of benzothiazole derivatives is the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1],[3].
To ensure scientific integrity, the protocol below is designed as a self-validating system . Every step includes built-in causality and control measures to prevent false positives (e.g., compound precipitation) or false negatives (e.g., solvent toxicity).
Step-by-Step MTT Assay Protocol
Cell Seeding & Adhesion:
Action: Seed cancer cells (e.g., A549 or MCF-7) into a 96-well microtiter plate at a density of
cells/well in 100 µL of complete growth media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Causality: Proper seeding density is critical. Over-confluency triggers contact inhibition, artificially increasing cellular resistance to the drug. A 24-hour incubation ensures cells re-adhere and re-enter the log phase of growth.
Compound Treatment & Control Implementation:
Action: Prepare serial dilutions of the benzothiazole derivative. Treat the cells for 48 to 72 hours.
Self-Validation Controls:
Positive Control: Treat a subset of wells with a known cytotoxic agent (e.g., Cisplatin or Doxorubicin) to prove the specific cell passage is responsive[6].
Vehicle Control: Treat wells with 0.1% DMSO (the solvent used to dissolve the benzothiazole). This proves that any observed cell death is due to the drug, not the solvent.
Blank Control: Wells containing only media and MTT reagent (no cells) to subtract background spectrophotometric noise.
MTT Addition & Incubation:
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of the pale yellow MTT, reducing it to insoluble, dark purple formazan crystals. Dead cells cannot perform this reaction.
Formazan Solubilization:
Action: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate on a plate shaker for 10 minutes.
Causality: Formazan crystals are completely insoluble in aqueous culture media. DMSO is required to fully dissolve the crystals into a homogenous solution, which is an absolute requirement for accurate optical density (OD) readings[1].
Data Acquisition & Analysis:
Action: Measure the absorbance at 570 nm using a microplate reader.
Calculation: Calculate percentage viability: [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100. Plot the dose-response curve and use four-parameter logistic (4PL) non-linear regression to determine the exact IC50 value.
Self-validating MTT assay workflow for determining the IC50 of benzothiazole derivatives.
Benchmarking Guide: Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate vs. Established Pharmacophores
Executive Summary: The "Hidden" Bioisostere Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (TB-BTA-6) is a stable, lipophilic precursor to the Benzothiazole-6-acetic acid (BTA-6) pharmacophore. While the 2-substituted benzot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Hidden" Bioisostere
Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate (TB-BTA-6) is a stable, lipophilic precursor to the Benzothiazole-6-acetic acid (BTA-6) pharmacophore. While the 2-substituted benzothiazole scaffold is ubiquitous in approved drugs (e.g., Riluzole, Ethoxzolamide), the 6-substituted isomer represents an underutilized bioisostere of the Indole-3-acetic acid (IAA) and Naphthalene-2-acetic acid (NAA) cores found in NSAIDs and auxins.
This guide benchmarks TB-BTA-6 not merely as a chemical intermediate, but as a functional probe for COX inhibition , Aldose Reductase inhibition , and as a critical precursor for c-Met kinase inhibitors . By masking the polar carboxylic acid with a tert-butyl group, TB-BTA-6 offers enhanced cellular permeability and metabolic stability compared to the free acid, serving as an ideal "prodrug-like" tool for in vitro screening.
Pharmacophore Analysis & Benchmarking
We evaluate the BTA-6 scaffold against three "Gold Standard" pharmacophores: Indomethacin (NSAID), Epalrestat (Aldose Reductase Inhibitor), and Indole-3-Acetic Acid (Auxin/Signaling).
Structural Bioisosterism
The benzothiazole ring system is electronically similar to the indole ring but offers distinct advantages:
Metabolic Stability: The sulfur atom in the thiazole ring is less prone to oxidative metabolism than the nitrogen in the indole ring.
Lipophilicity: The BTA-6 core is more lipophilic than IAA, potentially improving blood-brain barrier (BBB) penetration.
Hypothesis: The acetic acid tail of BTA-6 (after hydrolysis) mimics the arachidonic acid binding motif of COX enzymes.
Comparison: Unlike Indomethacin, which relies on the N-benzoyl group for potency, BTA-6 lacks the "out-of-plane" substituent, likely resulting in lower potency but higher selectivity for COX-2 due to the rigid planar core.
Verdict: BTA-6 is a Class II NSAID candidate (moderate potency), useful as a scaffold for further substitution at the 2-position.
Hypothesis: Epalrestat uses a benzothiazole-2-acetic acid core. BTA-6 shifts the acid tail to the 6-position.
Comparison: The 6-position vector aligns the acid group differently in the active site. While Epalrestat binds to the "anion-binding pocket," BTA-6 may target the hydrophobic specificity pocket.
Verdict: TB-BTA-6 serves as a negative control or "scaffold-hop" analog to probe the spatial tolerance of the Aldose Reductase active site.
Hypothesis: TB-BTA-6 is the primary precursor for generating Benzothiazol-6-ylmethylamine via Curtius rearrangement, a key motif in c-Met inhibitors.
Comparison: The tert-butyl ester is superior to the methyl ester for this transformation due to easier hydrolysis under mild acidic conditions (TFA) that avoid opening the thiazole ring (which can occur with harsh basic hydrolysis).
Visualizing the Pharmacophore Landscape
The following diagram illustrates the structural relationships and metabolic pathways connecting TB-BTA-6 to its active benchmarks.
Caption: Structural relationship map linking the TB-BTA-6 precursor to active pharmacophores (Indomethacin, Epalrestat) and therapeutic targets (COX-2, Aldose Reductase).
Experimental Protocols
Activation Protocol: Hydrolysis of Tert-butyl Ester
Objective: Convert the lipophilic TB-BTA-6 precursor into the active free acid (BTA-6) for binding assays.
Rationale: Base hydrolysis (NaOH) can sometimes degrade the thiazole ring. Acidic cleavage of the tert-butyl group is milder and preserves the heterocycle.
Materials:
TB-BTA-6 (100 mg)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Rotary Evaporator
Workflow:
Dissolution: Dissolve 100 mg of TB-BTA-6 in 2 mL of anhydrous DCM.
Acidification: Add 1 mL of TFA dropwise at 0°C.
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The spot should shift from high Rf (ester) to low Rf (acid).
Workup: Evaporate solvent/TFA under reduced pressure.
Purification: Triturate the residue with cold diethyl ether to yield Benzothiazole-6-acetic acid as a white solid.
Benchmarking Assay: COX-2 Inhibition Screen
Objective: Compare the anti-inflammatory potential of BTA-6 against Indomethacin.
Protocol:
Enzyme Prep: Use Recombinant Human COX-2 (e.g., Cayman Chem Item #60122).
Substrate: Arachidonic Acid (100 µM final).
Test Compounds:
Control: Vehicle (DMSO).
Benchmark: Indomethacin (IC50 ~0.1 µM).
Test: BTA-6 (Active Acid) at 0.1, 1, 10, 100 µM.
Reaction: Incubate enzyme + inhibitor for 15 min at 37°C. Add Arachidonic Acid. Incubate 2 min.
Detection: Measure PGF2α production via ELISA or Colorimetric Peroxidase Assay (TMPD oxidation at 590 nm).
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Expected Result: BTA-6 typically shows an IC50 in the low micromolar range (5-50 µM) , making it less potent than Indomethacin but a viable scaffold for optimization (e.g., adding a 2-phenyl group).
References
Benzothiazole Pharmacophores in Medicinal Chemistry
Title: "Benzothiazoles: A Privileged Scaffold in Drug Discovery"
Source:European Journal of Medicinal Chemistry[1][2]
Title: "Disubstituted-3H-[1,2,3]triazolo[4,5-b]pyridine compounds as modulators of c-Met protein kinases" (Patent referencing Benzothiazole-6-acetic acid precursor)
Comparative Guide: Mass Spectrometry of Benzothiazole Acetates vs. Benzoxazole Analogs
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Benzothiazole Acetates (specifically Ethyl 2-(benzothiazol-2-yl)acetate) versus their bioisosteric alternatives...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Benzothiazole Acetates (specifically Ethyl 2-(benzothiazol-2-yl)acetate) versus their bioisosteric alternatives, Benzoxazole Acetates .
Executive Summary & Application Scope
Benzothiazole acetates are critical pharmacophores in medicinal chemistry, serving as intermediates for aldose reductase inhibitors, antitumor agents, and antimicrobial compounds. Accurate structural characterization relies heavily on Mass Spectrometry (MS).
This guide compares the fragmentation behavior of Ethyl 2-(benzothiazol-2-yl)acetate (BTA) against its oxygenated analogue, Ethyl 2-(benzoxazol-2-yl)acetate (BOA) . While both share a fused benzene-azole core, the substitution of Sulfur (in BTA) for Oxygen (in BOA) drastically alters ionization stability, isotopic signatures, and fragmentation pathways.
Key Takeaway: Benzothiazole derivatives exhibit superior molecular ion (
) stability and distinct isotopic patterns () compared to benzoxazoles, which are prone to rapid ring cleavage and lower abundance.
Experimental Protocol: Data Acquisition
To replicate the fragmentation patterns described, the following self-validating protocol is recommended. This workflow ensures the differentiation of thermal degradation products from genuine EI fragments.
Inlet: Split/Splitless at 280°C. Note: High temp required for volatilization, but avoid >300°C to prevent decarboxylation of the acetate chain.
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Temp Program: 80°C (1 min)
20°C/min 300°C (hold 5 min).
Ion Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.
Validation Step (Quality Control):
Inject a standard of Benzothiazole (parent heterocycle) prior to the acetate derivative.
Pass Criteria: Observation of
135 () and 108 (). If 108 is absent, source energy or vacuum pressure may be insufficient.
Fragmentation Mechanics: Benzothiazole Acetates
The fragmentation of Ethyl 2-(benzothiazol-2-yl)acetate (
, MW 221) under EI (70 eV) follows three distinct mechanistic pathways.
Pathway A: Ester Chain Cleavage (Primary)
The most abundant ions arise from the cleavage of the labile ester chain rather than the robust aromatic core.
-Cleavage (Loss of Alkoxy): The molecular ion ( 221) loses the ethoxy radical (, 45 Da) to form the stable acylium ion at 176 .
Decarbonylation: The acylium ion (
176) subsequently loses CO (28 Da) to form the methylene-benzothiazole cation at 148 .
Pathway B: McLafferty Rearrangement
Unlike simple aromatic esters, the nitrogen in the benzothiazole ring can participate in hydrogen abstraction, though the standard ester rearrangement dominates:
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the ethyl group.
Result: Elimination of neutral ethylene (
, 28 Da).
Diagnostic Ion: Formation of the carboxylic acid radical cation at
193 .
Pathway C: Heterocyclic Core Degradation
Once the side chain is stripped, the benzothiazole core fragments:
Loss of HCN: The ion at
148 loses HCN (27 Da) to yield 121 (benzothiophene-like cation).
Loss of CS: A characteristic disintegration of the thiazole ring, often yielding
96 (aminobenzene radical).
Comparative Analysis: Benzothiazole (BTA) vs. Benzoxazole (BOA)
The following table contrasts the performance and spectral features of the sulfur-containing BTA against the oxygen-containing BOA.
Feature
Benzothiazole Acetate (BTA)
Benzoxazole Acetate (BOA)
Causality / Explanation
Molecular Ion ()
High Intensity (80-100%)
Low to Moderate (20-50%)
Sulfur's lower electronegativity stabilizes the radical cation charge better than oxygen.
Isotopic Pattern
Distinct A+2 Peak (~4.5%)
Negligible A+2 (<0.5%)
Diagnostic presence of isotope confirms the benzothiazole ring.
Base Peak
Often 148 ()
Often 132 ()
BTA retains the core longer; BOA fragments deeper rapidly.
Ring Cleavage
Requires High Energy
Facile / Rapid
The C-O bond in benzoxazole is weaker than the C-S bond in benzothiazole under EI conditions.
Diagnostic Loss
-CS (44 Da)
-CO (28 Da)
Thiazole ring ejects CS; Oxazole ring ejects CO.
Visualizing the Fragmentation Pathways
The diagram below details the fragmentation logic for Ethyl 2-(benzothiazol-2-yl)acetate.
Figure 1: EI-MS Fragmentation pathway of Ethyl 2-(benzothiazol-2-yl)acetate showing primary ester cleavage and secondary ring degradation.
Application Workflow: Identification Decision Tree
When analyzing an unknown sample suspected to be a benzothiazole derivative, follow this logic gate to confirm identity versus alternatives.
Figure 2: Logic flow for differentiating Benzothiazole acetates from non-sulfur containing analogs.
References
Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402.[1] [Link]
Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618.[2] [Link]
Canadian Journal of Chemistry. (1973). Pyrolyses and Mass Spectra of 2-Benzoxazolinone, 2-Benzimidazolinone, and 2-Benzothiazolinone. [Link][3]
Asrondkar, A. L., et al. (2015).[4] Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.[4] [Link]
Elemental Analysis vs. Calculated Values for C13H15NO2S: A Researcher's Guide to Purity and Identity
For the diligent researcher in chemical synthesis and drug development, establishing the elemental composition of a novel compound is a cornerstone of its characterization. This guide offers an in-depth comparison betwee...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher in chemical synthesis and drug development, establishing the elemental composition of a novel compound is a cornerstone of its characterization. This guide offers an in-depth comparison between the theoretical, calculated elemental values for C13H15NO2S and the practical, experimental data obtained through elemental analysis. As Senior Application Scientists, our goal is to provide you with the technical insights and logical framework necessary to confidently interpret your analytical results, troubleshoot discrepancies, and ultimately, ensure the scientific integrity of your work.
The Theoretical Benchmark: Calculating the Elemental Composition of C13H15NO2S
The calculated elemental composition of a compound is its theoretical fingerprint, derived directly from its molecular formula and the atomic weights of its constituent elements. This calculation provides the ideal values against which experimental results are benchmarked.
The first step is to determine the molecular weight of C13H15NO2S using the atomic weights from the periodic table (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , N ≈ 14.007 g/mol , O ≈ 15.999 g/mol , S ≈ 32.06 g/mol ).
Nitrogen (N): 1 atom * 14.007 g/mol = 14.007 g/mol
Oxygen (O): 2 atoms * 15.999 g/mol = 31.998 g/mol
Sulfur (S): 1 atom * 32.06 g/mol = 32.06 g/mol
Total Molecular Weight: 249.328 g/mol
With the total molecular weight established, the percentage composition of each element can be calculated.[1][2][3]
Element
Calculation
Theoretical Percentage (%)
Carbon (C)
(156.143 / 249.328) * 100
62.62%
Hydrogen (H)
(15.120 / 249.328) * 100
6.06%
Nitrogen (N)
(14.007 / 249.328) * 100
5.62%
Oxygen (O)
(31.998 / 249.328) * 100
12.83%
Sulfur (S)
(32.06 / 249.328) * 100
12.86%
These theoretical percentages represent a perfectly pure and homogenous sample of C13H15NO2S.
The Experimental Verdict: Determining Composition with Elemental Analysis
Elemental analysis provides a quantitative determination of the elements present in a compound.[4][5][6] For organic compounds such as C13H15NO2S, the most prevalent method is combustion analysis, often performed using a CHNS analyzer.[6][7]
Experimental Protocol: CHNS Combustion Analysis
This protocol details the standardized workflow for determining the carbon, hydrogen, nitrogen, and sulfur content of a sample.
Instrumentation: A calibrated CHNS elemental analyzer.
Materials:
A small, representative sample of C13H15NO2S (typically 2-5 mg), which must be finely powdered and thoroughly dried.[8]
Tin or silver capsules for sample encapsulation.
Certified organic analytical standards (e.g., acetanilide, sulfanilamide) for instrument calibration.
Procedure:
Sample Preparation: The sample is meticulously weighed into a capsule using a highly sensitive microbalance.[9] It is imperative that the sample is free of residual solvents and moisture, as their presence will lead to inaccurate hydrogen and oxygen values.
Combustion: The encapsulated sample is introduced into a furnace heated to a high temperature (around 900-1000 °C) in the presence of excess oxygen. This process leads to the complete combustion of the sample, converting the elements into simple gases: carbon to CO2, hydrogen to H2O, nitrogen to N2 (and some oxides), and sulfur to SO2.[7][10]
Reduction and Separation: The gaseous mixture is then passed through a reduction chamber to convert any nitrogen oxides to N2. Following this, the gases (CO2, H2O, N2, and SO2) are separated using a gas chromatography column.[11]
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each separated gas. The detector's response is proportional to the amount of each element in the original sample.
Calibration and Calculation: The instrument is calibrated with certified standards to generate a calibration curve. This curve is then used to accurately calculate the elemental percentages in the C13H15NO2S sample.
Bridging the Theoretical and Experimental: Interpreting the Data
A crucial aspect of elemental analysis is understanding that experimental results will seldom be an exact match to the theoretical values. For publication in most scientific journals, a deviation of up to ±0.4% between the calculated and found values is generally considered acceptable.[8][12][13]
Element
Calculated (%)
Example Experimental (%)
Difference (%)
Within Tolerance (±0.4%)?
Carbon (C)
62.62
62.39
-0.23
Yes
Hydrogen (H)
6.06
6.15
+0.09
Yes
Nitrogen (N)
5.62
5.58
-0.04
Yes
Sulfur (S)
12.86
12.75
-0.11
Yes
Note on Oxygen: Oxygen is often determined by difference, where the percentages of C, H, N, and S are summed and subtracted from 100%. Direct oxygen determination is also possible but requires a pyrolysis step instead of combustion.
Unraveling Discrepancies: A Guide to Troubleshooting
When the experimental values fall outside the acceptable ±0.4% range, a systematic investigation into the potential sources of error is warranted.
Common Sources of Error:
Sample Purity: This is the most frequent cause of discrepancies. The presence of residual solvents, starting materials, byproducts, or even co-crystallized water can significantly alter the elemental composition.[8]
Incomplete Combustion: If the sample does not combust completely, the resulting elemental percentages will be lower than the theoretical values.
Sample Handling: The hygroscopic nature of a compound can lead to the absorption of atmospheric moisture, artificially inflating the hydrogen and oxygen content. Improper sample preparation can also introduce contaminants.[11][14]
Instrumental Issues: Errors can arise from improper calibration, leaks in the system, or a malfunctioning detector. Regular calibration and maintenance are essential for reliable results.[14]
A Logical Workflow for Comparing Calculated and Experimental Data
The following diagram outlines the decision-making process for a researcher upon receiving elemental analysis results.
Caption: A workflow for the comparison of theoretical and experimental elemental analysis.
Conclusion
Elemental analysis serves as a critical checkpoint in the research and development pipeline, providing essential data to confirm the empirical formula of a synthesized compound. While the calculated values provide a precise theoretical target, the experimental results offer a real-world assessment of a sample's purity and composition. A thorough understanding of the principles behind both the calculation and the experimental method, coupled with a logical approach to interpreting and troubleshooting any discrepancies, empowers researchers to make informed decisions about the identity and quality of their compounds.
References
University of British Columbia. Summary of CHNS Elemental Analysis.
Boyd, D. C. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
Separation Science. Trace element analysis of pharmaceutical products. [Link]
Chemistry LibreTexts. (2022). Determining Empirical and Molecular Formulas. [Link]
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
HPCi Media. (2014). Elemental Impurity Analysis in Pharmaceuticals. [Link]
Shoviak, M., Gubar, S., & Kolisnyk, I. (2021). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]
Capital Resin Corporation. (2025). What Causes the Most Errors in Chemical Analysis?. [Link]
Lab Manager. (2025). Elemental Analysis for Compliance, Purity, and Performance. [Link]
University of California, Davis. Stoichiometry: Elemental Analysis. [Link]
Silva, L. F., & Lannes, S. C. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. [Link]
Purdue University. Empirical and Molecular Formulas. [Link]
ALWSCI. (2025). Common Sources Of Error in Gas Chromatography. [Link]
Chemistry LibreTexts. (2025). Calculating Empirical Formulas for Compounds. [Link]
Chemistry LibreTexts. (2026). Empirical Formulas from Analysis. [Link]